molecular formula C20H31ClN4O7 B1365137 Msack

Msack

货号: B1365137
分子量: 474.9 g/mol
InChI 键: UIYRKMRXXFXSTH-XUXIUFHCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone is a tripeptide derived from methoxysuccinyl-Ala-Ala-Pro-Ala by conversion of the terminal carboxy group to the corresponding chloromethyl ketone. It has a role as an EC 3.4.21.37 (leukocyte elastase) inhibitor and an EC 3.4.21.64 (peptidase K) inhibitor. It is an alpha-chloroketone, a tripeptide and a methyl ester. It derives from a succinic acid.

属性

分子式

C20H31ClN4O7

分子量

474.9 g/mol

IUPAC 名称

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C20H31ClN4O7/c1-11(15(26)10-21)23-19(30)14-6-5-9-25(14)20(31)13(3)24-18(29)12(2)22-16(27)7-8-17(28)32-4/h11-14H,5-10H2,1-4H3,(H,22,27)(H,23,30)(H,24,29)/t11-,12-,13-,14-/m0/s1

InChI 键

UIYRKMRXXFXSTH-XUXIUFHCSA-N

手性 SMILES

C[C@@H](C(=O)CCl)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC

规范 SMILES

CC(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC

序列

AAPA

同义词

methoxysuccinyl-alanyl-alanyl-prolyl-alanine chloromethyl ketone
MSACK

产品来源

United States

Foundational & Exploratory

[Substitute "Compound Name" for the correct term]

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sotorasib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib, marketed under the brand names Lumakras and Lumykras, is a first-in-class, orally active inhibitor of the KRASG12C protein mutation.[1][2] This mutation is a key driver in several types of cancer. The development of sotorasib represents a significant breakthrough, targeting a protein that was long considered "undruggable".[3] This guide provides a comprehensive overview of sotorasib, including its mechanism of action, associated signaling pathways, quantitative data from clinical trials, and detailed experimental protocols.

Mechanism of Action

Sotorasib functions as a highly specific, covalent inhibitor of the KRASG12C mutant protein.[3][4] The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2]

The G12C mutation, a single point mutation at codon 12, results in the substitution of glycine with cysteine.[1] This change impairs the protein's ability to hydrolyze GTP, locking it in a perpetually active state and leading to uncontrolled cell growth and tumor formation.[1][5]

Sotorasib selectively and irreversibly binds to the cysteine residue of the KRASG12C mutant.[3][4] This covalent bond is formed within a transiently accessible pocket, known as the switch-II pocket, only when the protein is in its inactive, GDP-bound state.[1][3] By binding to this pocket, sotorasib traps the KRASG12C protein in its inactive conformation, preventing the exchange of GDP for GTP.[3][4] This effectively blocks the downstream signaling cascades that drive oncogenesis.[3][4]

Signaling Pathways

The primary downstream signaling pathways hyperactivated by the KRASG12C mutation and subsequently inhibited by sotorasib are the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways.[4] By locking KRASG12C in an inactive state, sotorasib prevents the activation of RAF, MEK, and ERK kinases in the MAPK cascade, which are crucial for transmitting growth signals to the nucleus.[3][4] This inhibition leads to decreased cell proliferation and the promotion of apoptosis in cancer cells.[4]

Furthermore, sotorasib has been shown to modulate the tumor microenvironment. Studies indicate that it can promote the expansion of tumor-infiltrating lymphocytes and enhance the signaling of TNFα and IFNγ, suggesting a role in augmenting the anti-tumor immune response.[6]

sotorasib_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS_G12C_GDP KRAS G12C (Inactive-GDP) Growth_Factor_Receptor->KRAS_G12C_GDP SOS1/SHP2 KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (Growth Inhibition) Xenograft_Model Patient-Derived Xenograft (PDX) Models Cell_Proliferation->Xenograft_Model GEMM_Model Genetically Engineered Mouse Models (GEMM) Phase_I Phase I (Safety & Dosing) GEMM_Model->Phase_I Phase_II Phase II (Efficacy & Safety) Phase_I->Phase_II Phase_III Phase III (Comparative Efficacy) Phase_II->Phase_III

References

What is [Compound Name] and its chemical structure?

Author: BenchChem Technical Support Team. Date: December 2025

Osimertinib , marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small-cell lung cancer (NSCLC).[1][2] It was specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[3][4]

Chemical Identity and Structure

Osimertinib is a mono-anilino-pyrimidine compound.[4] It is administered as a mesylate salt.[1] The drug's chemical name is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[1][5]

The chemical structure of Osimertinib is provided below: Chemical structure of osimertinib. Source: Wikimedia Commons

Table 1: Chemical and Physical Properties of Osimertinib

PropertyValueReference
IUPAC Name N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[1]
Molecular Formula C28H33N7O2[1][5]
Molar Mass 499.619 g·mol−1[1]
CAS Number 1421373-65-0[5]
DrugBank ID DB09330[1]
PubChem CID 71496458[1]

Mechanism of Action

Osimertinib is an irreversible inhibitor that potently and selectively targets mutant forms of EGFR, including those with sensitizing mutations (such as L858R or exon 19 deletion) and the T790M resistance mutation.[4][6][7] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, which irreversibly blocks its activity.[4][6][8] This inhibition prevents the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that are crucial for cell proliferation and survival.[6][9] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which is believed to contribute to a more manageable side-effect profile compared to earlier-generation TKIs.[4][7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR (Mutant: L858R, ex19del, T790M) Grb2 Grb2/Shc EGFR->Grb2 Autophosphorylation recruits adaptors PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits (Covalent bond at C797)

Caption: EGFR signaling pathway and the point of irreversible inhibition by Osimertinib.

Pharmacokinetics

Osimertinib exhibits linear pharmacokinetics, with a median time to Cmax of 6 hours.[1] It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][10] The drug has an estimated mean half-life of 48 hours and is eliminated mainly through feces (68%) and to a lesser extent, urine (14%).[1][11]

Table 2: Summary of Osimertinib Pharmacokinetic Parameters

ParameterValueReference
Time to Cmax (Tmax) 6 hours (median)[1]
Half-life (t1/2) ~48 hours[1][11]
Oral Clearance (CL/F) 14.3 L/h[1][11]
Metabolism Primarily via CYP3A4 and CYP3A5[1][10]
Excretion 68% in feces, 14% in urine[1][11]
Active Metabolites AZ5104 and AZ7550 (~10% of parent exposure each)[10][12]

Clinical Efficacy

Osimertinib has demonstrated significant efficacy in multiple clinical trials, both as a first-line treatment for EGFR-mutated NSCLC and as a second-line treatment for patients with the T790M resistance mutation.

Table 3: Summary of Key Phase III Clinical Trial Results

TrialSettingComparisonMedian Progression-Free Survival (PFS)Overall Survival (OS)Reference
FLAURA 1st-LineOsimertinib vs. 1st-Gen TKI (Gefitinib/Erlotinib)18.9 months vs. 10.2 months38.6 months vs. 31.8 months[13][14]
AURA3 2nd-Line (T790M+)Osimertinib vs. Platinum-Pemetrexed Chemotherapy10.1 months vs. 4.4 monthsNot the primary endpoint[11]
FLAURA2 1st-LineOsimertinib + Chemo vs. Osimertinib Monotherapy25.5 months vs. 16.7 monthsStatistically significant improvement reported[15]
ADAURA Adjuvant (Stage IB-IIIA)Osimertinib vs. PlaceboHazard Ratio: 0.2751% reduction in the risk of death (HR: 0.49)[16]

Mechanisms of Acquired Resistance

Despite the efficacy of Osimertinib, acquired resistance inevitably develops.[3] These resistance mechanisms are broadly classified as either EGFR-dependent (on-target) or EGFR-independent (off-target).[3][17]

  • EGFR-Dependent Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797S residue in exon 20.[8][17][18] This mutation prevents the covalent binding of Osimertinib to the EGFR kinase domain. Other rare EGFR mutations have also been identified.[18]

  • EGFR-Independent Resistance: These mechanisms involve the activation of alternative "bypass" signaling pathways that allow the cancer cells to survive and proliferate despite EGFR inhibition.[3] Common bypass pathways include MET amplification, HER2 amplification, and activation of the RAS-MAPK pathway through mutations in genes like KRAS or BRAF.[8][19] Phenotypic transformation, such as the transition from NSCLC to small-cell lung cancer (SCLC), is another form of resistance.[3]

Resistance_Mechanisms cluster_main Tumor Cell Response to Osimertinib cluster_resistance Acquired Resistance Mechanisms Osimertinib Osimertinib Mutant_EGFR Mutant EGFR (L858R/ex19del + T790M) Osimertinib->Mutant_EGFR Inhibits Apoptosis Tumor Cell Apoptosis Mutant_EGFR->Apoptosis Inhibition leads to Resistance Resistance Development Mutant_EGFR->Resistance Prolonged treatment leads to On_Target EGFR-Dependent (On-Target) Resistance->On_Target Off_Target EGFR-Independent (Off-Target) Resistance->Off_Target C797S EGFR C797S Mutation On_Target->C797S Bypass Bypass Pathway Activation (MET/HER2 Amp, KRAS/BRAF Mut) Off_Target->Bypass Phenotypic Phenotypic Transformation (e.g., to SCLC) Off_Target->Phenotypic

Caption: Overview of acquired resistance mechanisms to Osimertinib.

Experimental Protocols

In Vivo Antitumor Activity Assessment in Xenograft Models

This protocol provides a generalized methodology for evaluating the efficacy of Osimertinib in preclinical mouse models, based on descriptions of such experiments.[4]

  • Cell Culture and Implantation:

    • Culture human NSCLC cell lines harboring relevant EGFR mutations (e.g., PC-9 for ex19del, H1975 for L858R/T790M).

    • Harvest cells during the exponential growth phase.

    • Implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor mice regularly for tumor formation and growth. Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare Osimertinib in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80).

    • Administer Osimertinib orally (p.o.) once daily at specified doses (e.g., 5, 10, 25 mg/kg).

    • The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

    • The study endpoint may be a specific time point (e.g., 21 days) or when tumors in the control group reach a maximum allowed size.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.

    • At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for phosphorylated EGFR).

Experimental_Workflow start Start implant 1. Implant EGFR-mutant NSCLC cells into mice start->implant monitor_growth 2. Monitor tumor growth until volume reaches ~150 mm³ implant->monitor_growth randomize 3. Randomize mice into Control and Treatment groups monitor_growth->randomize administer 4. Administer Vehicle (Control) or Osimertinib (Treatment) daily via oral gavage randomize->administer measure 5. Measure tumor volume and body weight 2-3 times/week administer->measure endpoint 6. Continue until pre-defined endpoint measure->endpoint endpoint->measure No analyze 7. Analyze Data: Tumor Growth Inhibition (%TGI), Statistical Significance endpoint->analyze Yes excise 8. (Optional) Excise tumors for pharmacodynamic analysis analyze->excise end_node End analyze->end_node excise->end_node

Caption: Workflow for a preclinical xenograft study of Osimertinib.

Safety and Adverse Events

The most common adverse effects associated with Osimertinib are generally considered manageable.[1][11]

Table 4: Common Adverse Events Reported in Clinical Trials (>10% incidence)

Adverse EventFrequencyReference
DiarrheaVery Common[1][13]
RashVery Common[1][13]
Dry Skin / Itchy SkinVery Common[1]
Nail Toxicity / ParonychiaVery Common[1][13]
Stomatitis (Sore Mouth)Very Common[1][13]
Musculoskeletal PainVery Common[13]
FatigueVery Common[13]
Decreased Platelet CountVery Common[1]
Decreased Leukocyte CountVery Common[1]
Decreased Neutrophil CountVery Common[1]

Interstitial lung disease (ILD)/pneumonitis is a less common but serious adverse event that has been reported.[1][13]

References

Imatinib: A Technical Guide to its Mechanism of Action in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Of course, to provide you with a detailed technical guide on the mechanism of action of a specific compound, please first specify the name of the compound you are interested in.

Once you provide the compound name, I will proceed to generate a comprehensive report that includes:

  • In-depth analysis of its mechanism of action in cellular pathways.

  • Clearly structured tables summarizing all quantitative data.

  • Detailed methodologies for key experiments.

  • High-quality diagrams of signaling pathways and experimental workflows using Graphviz (DOT language), adhering to your specific formatting requirements.

This guide provides a detailed overview of the molecular mechanism of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).

Core Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. By occupying this site, it locks the kinase in a closed or inactive conformation, preventing the transfer of a phosphate group from ATP to its tyrosine residue substrates. This action effectively blocks the downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival. The primary targets of Imatinib are the BCR-Abl fusion protein, c-Kit, and the Platelet-Derived Growth Factor Receptor (PDGF-R).

Key Cellular Pathways Targeted by Imatinib

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-Abl fusion gene. The resulting BCR-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells. Imatinib directly inhibits the kinase activity of BCR-Abl, leading to the induction of apoptosis in CML cells.

Figure 1: Imatinib Inhibition of the BCR-Abl Signaling Pathway.

GISTs are mesenchymal tumors of the gastrointestinal tract that are often driven by gain-of-function mutations in the c-Kit proto-oncogene. These mutations result in a constitutively active c-Kit receptor tyrosine kinase, which promotes tumor growth and survival. Imatinib is highly effective in treating GISTs by inhibiting the kinase activity of the mutated c-Kit protein.

cKit_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus cKit Mutated c-Kit Receptor (Constitutively Active) Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway cKit->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway cKit->PI3K_Akt Imatinib Imatinib Imatinib->cKit Inhibition ATP ATP ATP->cKit TumorGrowth Tumor Growth & Survival Ras_Raf_MEK_ERK->TumorGrowth PI3K_Akt->TumorGrowth

Figure 2: Imatinib Inhibition of the Mutated c-Kit Signaling Pathway in GISTs.

Quantitative Data

The efficacy of Imatinib is quantified by its inhibitory concentration (IC50) values against its target kinases.

Target KinaseMutation StatusIC50 (nM)Disease Context
Abl Native25-50CML
BCR-Abl Fusion Protein25-50CML
c-Kit Wild-Type100-
c-Kit Exon 11 Mutation10-50GIST
PDGF-Rα Wild-Type50-100-
PDGF-Rα D842V Mutation>10,000GIST (Resistance)

Data compiled from various in vitro kinase assays.

Experimental Protocols

This protocol outlines a general method for determining the IC50 of Imatinib against a target kinase.

Kinase_Assay_Workflow start Start plate_prep Prepare 96-well plate with recombinant kinase, substrate, and ATP start->plate_prep add_imatinib Add serial dilutions of Imatinib plate_prep->add_imatinib incubate Incubate at 37°C for 30-60 min add_imatinib->incubate stop_reaction Stop reaction and add detection reagent (e.g., ADP-Glo) incubate->stop_reaction read_plate Read luminescence/fluorescence on a plate reader stop_reaction->read_plate analyze Analyze data to calculate IC50 read_plate->analyze end End analyze->end

Figure 3: Workflow for an In Vitro Kinase Assay.

Methodology:

  • Plate Preparation: Recombinant target kinase, a specific peptide substrate, and ATP are added to the wells of a 96-well plate in a suitable kinase buffer.

  • Compound Addition: Imatinib is serially diluted to a range of concentrations and added to the wells. Control wells with no inhibitor (positive control) and no kinase (negative control) are included.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: The kinase reaction is stopped, and a detection reagent is added. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is then converted to a luminescent signal.

  • Data Acquisition: The luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The signal is plotted against the logarithm of the Imatinib concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

This method is used to assess the effect of Imatinib on the phosphorylation of downstream effector proteins in whole-cell lysates.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., K562 for CML) are cultured and treated with varying concentrations of Imatinib for a specified time.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-CrkL). A primary antibody for the total form of the protein and a loading control (e.g., β-actin) are used on separate blots or after stripping for normalization.

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified to determine the relative levels of the phosphorylated protein in Imatinib-treated versus untreated cells.

Resistance Mechanisms

Resistance to Imatinib can develop through various mechanisms, including:

  • Point mutations in the Abl kinase domain: These mutations can prevent Imatinib from binding effectively.

  • Amplification of the BCR-Abl gene: This leads to overexpression of the target protein, overwhelming the inhibitory capacity of the drug.

  • Activation of alternative signaling pathways: Cancer cells can bypass the inhibited pathway to maintain their growth and survival.

  • Changes in drug efflux and influx: Alterations in drug transporters can reduce the intracellular concentration of Imatinib.

A Technical Guide to the Discovery and Scientific History of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic acid, commonly known as aspirin, is one of the most widely used medications globally.[1] Its history spans millennia, from the use of willow bark in ancient civilizations to its synthesis and eventual elucidation of its complex biochemical mechanisms.[1][2] This document provides an in-depth technical overview of the discovery, history, and scientific investigation of aspirin. It details the key experiments that defined its therapeutic actions, presents quantitative data on its enzymatic interactions, and visualizes the core signaling pathways it modulates.

Early History and Discovery

The use of salicylate-containing plants for medicinal purposes dates back over 3,500 years, with ancient Sumerian and Egyptian texts describing the use of willow bark to reduce pain and fever.[1] However, the modern scientific investigation began in the 18th and 19th centuries.

  • 1763: Reverend Edward Stone presented a report to the Royal Society on the successful use of dried, powdered willow bark for treating fevers.[2][3][4]

  • 1828: Joseph Buchner, a professor at Munich University, isolated the active compound from willow, naming the bitter, yellow crystals "salicin".[2]

  • 1853: French chemist Charles Gerhardt synthesized acetylsalicylic acid, but his preparation was impure and unstable.[3]

  • 1876: The first rigorous clinical trial of salicin demonstrated its ability to cause remission of fever and joint inflammation in patients with rheumatism.[2][4]

Chemical Synthesis and Commercialization

The journey from the unstable compound to a viable pharmaceutical product was completed at the Bayer company in Germany.

On August 10, 1897, Felix Hoffmann, a chemist at Bayer, synthesized a chemically pure and stable form of acetylsalicylic acid.[5][6][7] This achievement was reportedly motivated by the need for a medication to treat his father's rheumatism that would be less irritating to the stomach than sodium salicylate.[5][8] Bayer patented the compound and marketed it under the trade name "Aspirin" in 1899.[2][7] The name was derived from "A" for acetyl, "spir" from the plant Spiraea ulmaria (meadowsweet), a source of salicylates, and "in," a common drug suffix at the time.[2][3]

Elucidation of the Mechanism of Action: The COX Pathway

For decades, aspirin was used effectively without a clear understanding of how it worked. The pivotal discovery came in 1971 from the work of British pharmacologist Sir John Vane.

Vane demonstrated that aspirin's effects are due to its ability to inhibit the biosynthesis of prostaglandins.[9][10][11] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. Vane's research showed that aspirin blocks the cyclooxygenase (COX) enzyme, which is essential for converting arachidonic acid into prostaglandins.[9][10][12] This discovery, for which Vane was awarded the Nobel Prize in Physiology or Medicine in 1982, revolutionized the understanding of aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs).[2][13][14]

Further research identified two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in many tissues, including platelets and the stomach lining, where it is involved in protective functions.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation.[9]

Aspirin acts by irreversibly acetylating a serine residue in the active site of both COX-1 and COX-2, which differentiates it from most other NSAIDs that are reversible inhibitors.[10] Its preferential inhibition of COX-1 in platelets is the basis for its use as an anti-clotting agent.[10][15]

Signaling Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the inhibitory action of aspirin.

Aspirin_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins Thromboxane Thromboxane A2 (TXA2) COX1->Thromboxane COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Irreversible Inhibition COX_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Chondrocytes A2 Induce COX-2 with IL-1 (for COX-2 assay) A1->A2 B1 Incubate cells with varying Aspirin concentrations A1->B1 A2->B1 B2 Add Arachidonic Acid (Substrate) B1->B2 B3 Incubate to allow PGE2 production B2->B3 C1 Collect Supernatant B3->C1 C2 Measure PGE2 via Enzyme Immunoassay (EIA) C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine IC50 Value C3->C4

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Aspirin (Acetylsalicylic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Let's use Aspirin (Acetylsalicylic Acid) as the subject for this technical guide.

This guide provides a detailed overview of the essential physical and chemical properties of Aspirin, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Data

The fundamental physicochemical properties of Aspirin are summarized below. These parameters are critical for its formulation, delivery, and pharmacokinetic behavior.

Table 1: Key Physical and Chemical Properties of Aspirin

PropertyValueUnitsNotes
IUPAC Name 2-Acetoxybenzoic acid[1][2]-
Chemical Formula C₉H₈O₄[1][2][3][4]-
Molar Mass 180.16 g/mol [1][2][3][5]
Appearance White, crystalline powder[2][6]-Can appear as colorless crystals.[2]
Melting Point 135-136°CDecomposes above 140°C.[1][2][5][6][7]
Boiling Point 140°CDecomposes.[1][2][5][6][7]
Density 1.40g/cm³[1][2][5][7]
pKa 3.5-At 25°C.[1][8]
Solubility in Water 3g/LAt 20-25°C.[1]
Solubility in Ethanol High-Freely soluble.[9]
UV/Vis Spectra λmax: 226, 275nm

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of Aspirin are outlined below.

2.1. Determination of Melting Point

  • Principle: The melting point is determined as the temperature at which the crystalline solid transitions to a liquid state. This is a key indicator of purity.

  • Methodology (Capillary Method):

    • A small, finely powdered sample of Aspirin is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For pure Aspirin, this range is typically narrow.

2.2. Determination of Aqueous Solubility

  • Principle: Solubility is quantified by creating a saturated solution and measuring the concentration of the dissolved solute.

  • Methodology (Shake-Flask Method):

    • An excess amount of Aspirin is added to a known volume of distilled water in a sealed flask.

    • The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is then filtered to remove undissolved solid.

    • The concentration of Aspirin in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

2.3. Determination of pKa (Acid Dissociation Constant)

  • Principle: The pKa is the pH at which the ionized and unionized forms of the molecule are present in equal concentrations.

  • Methodology (Potentiometric Titration):

    • A known quantity of Aspirin is dissolved in a suitable solvent (e.g., a water-ethanol mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., Sodium Hydroxide, NaOH).

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Mechanism of Action and Signaling Pathway

Aspirin's primary therapeutic effect is derived from its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.

Workflow: Aspirin Synthesis

The following diagram illustrates a standard laboratory workflow for the synthesis of Aspirin.

G A Salicylic Acid + Acetic Anhydride B Add Acid Catalyst (e.g., H3PO4) A->B C Heat Mixture (e.g., 15 min) B->C D Cool & Crystallize C->D E Vacuum Filtration D->E F Wash with Ice-Cold Water E->F G Recrystallize for Purity F->G H Dry Final Product (Aspirin) G->H G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Products A Arachidonic Acid B COX-1 & COX-2 Enzymes A->B C Prostaglandins (PGs) B->C D Thromboxane A2 B->D F Inflammation Pain Fever C->F G Platelet Aggregation D->G E Aspirin E->B Irreversible Inhibition

References

Review of literature on [Compound Name]'s biological activity

Author: BenchChem Technical Support Team. Date: December 2025

< A Technical Guide to the Biological Activity of Rapamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus, has garnered significant attention for its potent and specific inhibition of the mechanistic Target of Rapamycin (mTOR).[1] As a central regulator of cell growth, proliferation, metabolism, and survival, the mTOR signaling pathway is a critical area of study in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3][4] This technical guide provides an in-depth review of the literature on Rapamycin's biological activity, focusing on its mechanism of action, the intricacies of the mTOR signaling pathway, quantitative efficacy data, and detailed experimental protocols for its study.

Mechanism of Action

Rapamycin exerts its biological effects through a unique gain-of-function mechanism.[5] Upon entering the cell, it forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12).[6][7] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[6][8] This interaction allosterically inhibits the activity of mTOR Complex 1 (mTORC1), a key multi-protein complex in the mTOR signaling pathway.[7][9] While mTORC1 is highly sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered less sensitive to acute Rapamycin treatment, though long-term exposure can affect its assembly and function in certain cell types.[3][7]

The mTOR Signaling Pathway

The mTOR pathway is a crucial signaling cascade that integrates cues from growth factors, nutrients, and cellular energy status to regulate fundamental cellular processes.[2][9] mTOR kinase is the core component of two distinct complexes, mTORC1 and mTORC2.[6]

  • mTORC1: This complex is composed of mTOR, Raptor, mLST8/GβL, PRAS40, and DEPTOR.[2] It is activated by upstream signals such as growth factors (via the PI3K-AKT pathway), amino acids, and cellular energy levels.[3] Activated mTORC1 promotes cell growth and proliferation by phosphorylating key downstream targets, including S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and ribosome biogenesis.[10] Rapamycin's inhibition of mTORC1 leads to the dephosphorylation of these substrates, resulting in a G1 phase cell cycle arrest and the induction of autophagy.[11]

  • mTORC2: This complex contains mTOR, Rictor, mSIN1, Protor1/2, mLST8/GβL, and DEPTOR.[2] It is primarily involved in cytoskeletal organization, cell survival, and metabolism.[3] A key substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[3]

The differential sensitivity of mTORC1 and mTORC2 to Rapamycin is a critical aspect of its biological activity and therapeutic applications.[12]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Act PI3K PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inh Rheb Rheb TSC1_TSC2->Rheb Inh Rheb->mTORC1 Act S6K1 S6K1 mTORC1->S6K1 4E_BP1 4E-BP1 mTORC1->4E_BP1 Autophagy Autophagy mTORC1->Autophagy Inh mTORC2->AKT Act (S473) Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis Inh Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inh

Caption: Simplified mTOR signaling pathway showing activation, downstream effects, and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Quantitative Data on Biological Activity

The half-maximal inhibitory concentration (IC50) of Rapamycin varies significantly across different cell lines, reflecting the complex interplay of cellular context and signaling pathway activation.[12] This variability underscores the importance of empirical determination of optimal concentrations for specific experimental systems.

Cell Line TypeCell LineIC50 (approximate)Reference
Breast CancerMCF-720 nM[12]
Breast CancerMDA-MB-2310.1061 µM[13]
Breast CancerMDA-MB-468>10 µM[13]
HepatomaHuH7182 µg/mL (with Cetuximab)[14]
HepatomaHepG2169 µg/mL (with Cetuximab)[14]
Oral CancerCa9-2215 µM[15]

Note: IC50 values can be influenced by assay conditions, duration of exposure, and the specific endpoint measured (e.g., inhibition of proliferation vs. inhibition of S6K1 phosphorylation). Some cancer cells exhibit high sensitivity with IC50 values less than 1 nM, while others require concentrations around 100 nM for the suppression of S6K1 phosphorylation.[12]

Experimental Protocols

Studying the effects of Rapamycin requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Cell Culture and Treatment
  • Cell Line Maintenance: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.

  • Rapamycin Stock Solution: Prepare a high-concentration stock solution of Rapamycin (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.

  • Dose-Response Experiment: To determine the optimal concentration, seed cells in multi-well plates and treat with a serial dilution of Rapamycin for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Viability/Proliferation Assay: Assess cell viability using assays such as MTT, or measure proliferation with methods like [3H]-thymidine incorporation or EdU assays.[14][16]

Western Blotting for mTOR Pathway Activity

Western blotting is a fundamental technique to assess the phosphorylation status of key mTOR pathway proteins, providing a direct measure of Rapamycin's inhibitory effect.

  • Cell Lysis: After treatment with Rapamycin, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, S6K1, 4E-BP1, and Akt.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Western_Blot_Workflow Start Cell Culture & Rapamycin Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-S6K1, Total S6K1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Standard experimental workflow for Western blot analysis to assess mTOR pathway inhibition by Rapamycin.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay can be used to verify the interaction between Rapamycin and mTOR.[17]

  • Cell Lysis: Prepare cell lysates as described for Western blotting.

  • Drug Incubation: Incubate aliquots of the lysate with varying concentrations of Rapamycin or a vehicle control.

  • Proteolysis: Add a protease (e.g., pronase) to the lysates and incubate for a specific time to allow for protein digestion. The binding of Rapamycin to mTOR is expected to confer protection from proteolysis.

  • Quenching and Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for mTOR. A higher amount of intact mTOR in the Rapamycin-treated samples compared to the control indicates a direct interaction.[17]

Conclusion

Rapamycin remains an invaluable tool for dissecting the complexities of the mTOR signaling pathway and holds significant therapeutic promise.[1][10] Its specific mechanism of action, involving the formation of a ternary complex with FKBP12 and mTOR, makes it a highly selective inhibitor of mTORC1.[7] A thorough understanding of its biological activity, coupled with robust experimental design and quantitative analysis, is essential for researchers and drug development professionals seeking to leverage the therapeutic potential of mTOR inhibition. The protocols and data presented in this guide provide a solid foundation for the investigation and application of Rapamycin in a research setting.

References

Methodological & Application

Application Notes and Protocols for Tirzepatide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirzepatide is a novel, first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist.[1] It is a 39-amino-acid synthetic peptide with a C20 fatty diacid moiety that enhances its half-life, allowing for once-weekly administration in clinical settings.[2] Tirzepatide's unique mechanism of action, which combines the synergistic effects of GIP and GLP-1 signaling, has demonstrated significant efficacy in improving glycemic control and promoting weight loss.[1][3] These application notes provide detailed protocols for the use of Tirzepatide in a laboratory setting to investigate its pharmacological properties and therapeutic potential.

Mechanism of Action

Tirzepatide functions as a dual agonist, activating both the GIP and GLP-1 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade in pancreatic β-cells results in enhanced glucose-dependent insulin secretion.[2]

Tirzepatide exhibits an "imbalanced" and "biased" agonism. It has a greater affinity and potency for the GIP receptor compared to the GLP-1 receptor.[5][6] Furthermore, at the GLP-1 receptor, Tirzepatide shows signaling bias, favoring the Gαs/cAMP pathway over β-arrestin recruitment.[5][7] This biased agonism is thought to contribute to its potent therapeutic effects while potentially mitigating some of the adverse effects associated with strong β-arrestin activation.[5]

Data Presentation

In Vitro Activity of Tirzepatide
ParameterGIP ReceptorGLP-1 ReceptorCell LineReference
cAMP Accumulation (EC₅₀)
Tirzepatide~0.379 nM~0.617 nM (partial agonist)HEK293[6]
Native GIP (1-42)~1.43 nM-HEK293[6]
Native GLP-1 (7-36)-~1.63 nMHEK293[6]
β-Arrestin Recruitment (EC₅₀)
Tirzepatide~2.34 nMLow efficacy, partial agonistCHO-K1[6]
Native GIP (1-42)~1.58 nM-CHO-K1[6]
Native GLP-1 (7-36)-~3.26 nMCHO-K1[6]
In Vivo Effects of Tirzepatide in Mouse Models
Animal ModelTreatment and DosageKey FindingsReference
Diet-Induced Obese (DIO) Mice 10 nmol/kg, daily subcutaneous injectionSignificant decrease in body weight and food intake. Lower levels of glucose, insulin, c-peptide, and leptin.[8]
db/db Mice 30 nmol/kg, subcutaneous injection twice a week for 4 weeksSignificant reduction in blood glucose and body weight. Increased β-cell mass and improved insulin granule quality.[9]
Diet-Induced Obese (DIO) Mice Escalating doses, 3-40 nmol/kg, every other day for 13 weeksReduced caloric intake, sustained weight loss, decreased adiposity, and ameliorated obesity-induced metabolic changes.[10]

Experimental Protocols

In Vitro Assays

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the potency and efficacy of Tirzepatide in activating Gαs-coupled signaling downstream of the GIP and GLP-1 receptors.

Materials:

  • HEK293 cells stably expressing human GIP receptor or human GLP-1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well microplates

  • Serum-free medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Tirzepatide and control agonists (native GIP, native GLP-1)

  • cAMP detection kit (e.g., HTRF or ELISA-based)

  • Plate reader

Procedure:

  • Cell Culture: Culture HEK293 cells expressing either the human GIP or GLP-1 receptor in appropriate growth medium.

  • Cell Seeding: Plate the cells in microplates and allow them to adhere overnight.

  • Assay Preparation: Wash the cells with serum-free medium and then incubate with a phosphodiesterase inhibitor in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Prepare serial dilutions of Tirzepatide and control agonists. Add the compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[11]

  • Cell Lysis and cAMP Detection: Lyse the cells to release intracellular cAMP. Quantify cAMP levels using a competitive immunoassay according to the manufacturer's instructions.[11]

  • Data Analysis: Generate dose-response curves and calculate EC₅₀ values to determine the potency of Tirzepatide at each receptor.

Protocol 2: β-Arrestin Recruitment Assay

This protocol assesses the biased agonism of Tirzepatide by measuring its ability to recruit β-arrestin to the GLP-1 receptor.

Materials:

  • CHO-K1 cell line engineered for β-arrestin recruitment assays (e.g., DiscoverX PathHunter® β-arrestin cell line) co-expressing the GLP-1 receptor tagged with a ProLink fragment of β-galactosidase and β-arrestin tagged with an Enzyme Acceptor fragment.[1]

  • Cell culture medium

  • Microplates

  • Tirzepatide and control agonists

  • Detection reagents containing a chemiluminescent substrate

  • Luminometer

Procedure:

  • Cell Seeding: Plate the engineered CHO-K1 cells in microplates and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of Tirzepatide and control agonists. Add the compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents to the cells and incubate at room temperature for a specified time (e.g., 60 minutes).[1]

  • Signal Measurement: Read the chemiluminescent signal using a luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Construct dose-response curves and determine the EC₅₀ and Eₘₐₓ values for Tirzepatide. Compare the β-arrestin recruitment profile to the cAMP accumulation profile to assess signaling bias.

In Vivo Studies

Protocol 3: Evaluation of Tirzepatide in Diet-Induced Obese (DIO) Mice

This protocol outlines a study to assess the effects of Tirzepatide on body weight, food intake, and metabolic parameters in a mouse model of obesity.

Materials:

  • Male C57BL/6 mice

  • High-fat diet (e.g., 60% fat)

  • Control diet

  • Tirzepatide

  • Vehicle (e.g., Tris-HCl pH 8.0 + 0.02% PS80)

  • Animal scale

  • Food intake monitoring system

  • Equipment for blood collection and analysis (e.g., glucometer, ELISA kits for insulin, leptin)

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 2-4 weeks) to induce obesity. A control group should be maintained on a control diet.[8]

  • Randomization and Treatment: Randomize the obese mice into treatment and vehicle control groups based on body weight. Administer Tirzepatide (e.g., 10 nmol/kg) or vehicle via daily subcutaneous injection.[8][12]

  • Monitoring:

    • Body Weight and Food Consumption: Measure and record body weight and food consumption multiple times per week (e.g., twice a week).[8][12]

    • Metabolic Parameters: At the end of the study, collect blood samples to measure glucose, insulin, c-peptide, and leptin levels.[8]

  • Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the Tirzepatide-treated and vehicle control groups.

Protocol 4: Evaluation of Tirzepatide in db/db Mice

This protocol is for studying the effects of Tirzepatide in a genetic model of type 2 diabetes.

Materials:

  • db/db mice (e.g., BKS.Cg-/+ Leprdb/+ Leprdb/Jcl)

  • Tirzepatide

  • Vehicle (e.g., phosphate-buffered saline)

  • Animal scale

  • Glucometer

  • Equipment for tissue collection and analysis (e.g., histology, gene expression analysis)

Procedure:

  • Animal Model: Use db/db mice, which are a model of obese type 2 diabetes.[9]

  • Treatment: At a specified age (e.g., 7 weeks), begin treatment with Tirzepatide (e.g., 30 nmol/kg) or vehicle via subcutaneous injection twice a week for a specified duration (e.g., 4 weeks).[9]

  • Monitoring:

    • Blood Glucose and Body Weight: Monitor blood glucose and body weight regularly.

    • Pancreatic and Hepatic Analysis: At the end of the study, sacrifice the mice and collect the pancreas and liver for analysis. Assess β-cell mass, insulin granule quality, and hepatic steatosis through histological and molecular techniques.[9]

  • Data Analysis: Compare the effects of Tirzepatide on glycemic control, body weight, and pancreatic and hepatic parameters to the vehicle control group.

Mandatory Visualization

Tirzepatide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tirzepatide Tirzepatide GIPR GIP Receptor Tirzepatide->GIPR High Affinity GLP1R GLP-1 Receptor Tirzepatide->GLP1R Lower Affinity Gs_GIP Gαs GIPR->Gs_GIP Activates Gs_GLP1 Gαs GLP1R->Gs_GLP1 Activates BetaArrestin β-Arrestin GLP1R->BetaArrestin Weakly Recruits (Biased Agonism) AC_GIP Adenylyl Cyclase Gs_GIP->AC_GIP Stimulates AC_GLP1 Adenylyl Cyclase Gs_GLP1->AC_GLP1 Stimulates Receptor_Internalization Receptor Internalization BetaArrestin->Receptor_Internalization cAMP_GIP cAMP AC_GIP->cAMP_GIP Generates cAMP_GLP1 cAMP AC_GLP1->cAMP_GLP1 Generates PKA_GIP PKA cAMP_GIP->PKA_GIP Activates Epac2_GIP Epac2 cAMP_GIP->Epac2_GIP Activates PKA_GLP1 PKA cAMP_GLP1->PKA_GLP1 Activates Epac2_GLP1 Epac2 cAMP_GLP1->Epac2_GLP1 Activates Insulin_Secretion_GIP ↑ Insulin Secretion (Glucose-Dependent) PKA_GIP->Insulin_Secretion_GIP Insulin_Secretion_GLP1 ↑ Insulin Secretion (Glucose-Dependent) PKA_GLP1->Insulin_Secretion_GLP1 Epac2_GIP->Insulin_Secretion_GIP Epac2_GLP1->Insulin_Secretion_GLP1

Caption: Tirzepatide's dual agonist signaling pathway.

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Signal Detection cluster_analysis Data Analysis Culture Culture HEK293 or CHO-K1 cells expressing GIPR or GLP-1R Seed Seed cells into microplates Culture->Seed Add_Compound Add serial dilutions of Tirzepatide Seed->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Lysis_cAMP Cell Lysis (cAMP assay) Incubate->Lysis_cAMP Add_Reagents_BetaArrestin Add Detection Reagents (β-arrestin assay) Incubate->Add_Reagents_BetaArrestin Read_Signal Read signal (HTRF, Luminescence) Lysis_cAMP->Read_Signal Add_Reagents_BetaArrestin->Read_Signal Generate_Curves Generate Dose-Response Curves Read_Signal->Generate_Curves Calculate_EC50 Calculate EC₅₀ and Eₘₐₓ Generate_Curves->Calculate_EC50

Caption: General workflow for in vitro characterization of Tirzepatide.

In_Vivo_Workflow cluster_model_prep Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints cluster_data_analysis Data Analysis Induce_Obesity Induce obesity with high-fat diet (DIO model) Randomize Randomize mice into groups Induce_Obesity->Randomize Use_dbdb Use db/db mice (Genetic model) Use_dbdb->Randomize Administer Administer Tirzepatide or vehicle (Subcutaneous injection) Randomize->Administer Measure_BW_FI Measure body weight and food intake Administer->Measure_BW_FI Measure_Glucose Measure blood glucose Administer->Measure_Glucose Collect_Tissues Collect tissues for analysis (Pancreas, Liver) Administer->Collect_Tissues Compare_Groups Compare treatment vs. vehicle groups Measure_BW_FI->Compare_Groups Measure_Glucose->Compare_Groups Collect_Tissues->Compare_Groups Statistical_Analysis Perform statistical analysis Compare_Groups->Statistical_Analysis

Caption: Workflow for in vivo studies of Tirzepatide in mouse models.

References

Application Notes and Protocols for ICG-001 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of ICG-001 in various animal models. ICG-001 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and CREB-binding protein (CBP).[1][2][3][4] This targeted mechanism of action makes it a valuable tool for preclinical research in oncology, fibrosis, and regenerative medicine.

Mechanism of Action

The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer.[5][6][7] Upon activation of the Wnt pathway, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits coactivators, primarily CBP and its close homolog p300, to initiate the transcription of target genes involved in proliferation, survival, and differentiation.[3]

ICG-001 selectively binds to the N-terminal region of CBP, preventing its interaction with β-catenin.[3][8] This specific inhibition redirects β-catenin to bind with p300, which can lead to the activation of genes associated with cellular differentiation.[4][5] This selective modulation of gene transcription underlies the therapeutic potential of ICG-001.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of ICG-001 used in various animal models as reported in the literature. This information can serve as a starting point for designing new in vivo studies.

Animal ModelDisease ModelDosageAdministration RouteFrequencyVehicleReference
SCID-beige MiceMultiple Myeloma100 mg/kgIntraperitoneal (i.p.)Twice per dayNot Specified[9]
Nude MiceOsteosarcoma50 mg/kg/dayNot SpecifiedDailyDMSO[7][10]
Nude MiceColon Cancer (SW620 xenograft)150 mg/kgIntravenous (i.v.)Not Specified (over 19 days)Not Specified[2]
RatsMyocardial Infarction50 mg/kg/daySubcutaneous (s.c.)Daily for 10 daysNot Specified[11]
Nude MiceMeningioma (patient-derived xenograft)10 mg/kgIntraperitoneal (i.p.)Once a week20% PEG300, 5% solutol, 3.75% dextrose, 1% DMSO in PBS[12]
MiceAcute Lymphoblastic LeukemiaNot SpecifiedSubcutaneous (via micro-osmotic pump)ContinuousNot Specified[4]

Experimental Protocols

General Guidelines for ICG-001 Preparation and Administration

ICG-001 is a hydrophobic molecule and requires appropriate solubilization for in vivo administration. A common approach involves dissolving ICG-001 in a small amount of an organic solvent like DMSO, followed by dilution in a suitable vehicle such as polyethylene glycol (PEG), Solutol, or saline. It is crucial to prepare the working solution fresh on the day of use to ensure its stability and efficacy.[2]

Example Vehicle Formulation: For intraperitoneal injection in a meningioma xenograft model, a vehicle consisting of 20% PEG300, 5% Solutol HS 15, 3.75% dextrose, and 1% DMSO in phosphate-buffered saline (PBS) has been successfully used.[12]

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ICG-001 in a subcutaneous xenograft model, based on methodologies described for multiple myeloma and osteosarcoma.[9][10]

1. Cell Culture and Implantation:

  • Culture the desired cancer cell line (e.g., RPMI-8226 for multiple myeloma) under standard conditions.[9]
  • Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium, such as a mixture of medium and Matrigel, to enhance tumor formation.
  • Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., SCID-beige or nude mice).

2. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., twice a week).
  • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[9]
  • Once tumors reach a predetermined size (e.g., ~30 mm³), randomize the mice into treatment and control groups.[12]

3. ICG-001 Administration:

  • Prepare the ICG-001 solution at the desired concentration in a suitable vehicle.
  • Administer ICG-001 to the treatment group via the chosen route (e.g., intraperitoneal injection). The control group should receive the vehicle alone.
  • The dosage and frequency will depend on the specific tumor model and should be determined based on literature or pilot studies (e.g., 100 mg/kg, twice daily for a multiple myeloma model).[9]

4. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and body weight of the animals throughout the study. Significant weight loss may indicate toxicity.[12]
  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Protocol 2: Evaluation of ICG-001 in a Myocardial Infarction Rat Model

This protocol is adapted from a study investigating the therapeutic effects of ICG-001 on cardiac function following myocardial infarction in rats.[11]

1. Induction of Myocardial Infarction:

  • Surgically induce myocardial infarction in adult female rats by ligating the left anterior descending coronary artery.

2. ICG-001 Administration:

  • On the day of the surgery, begin the administration of ICG-001 or vehicle.
  • For example, administer ICG-001 subcutaneously at a dose of 50 mg/kg/day for a duration of 10 days.[11]

3. Assessment of Cardiac Function:

  • At a predetermined time point after the cessation of treatment (e.g., 4 weeks post-surgery), assess cardiac contractile function.
  • A common method is left ventricular angiography to measure the ejection fraction.[11]

4. Histological and Molecular Analysis:

  • After functional assessment, harvest the hearts for histological analysis to evaluate infarct size and tissue remodeling.
  • Perform molecular analyses, such as qPCR, to investigate the expression of genes involved in cardiac regeneration and fibrosis.

Visualizations

Signaling Pathway Diagram

Wnt_ICG001_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl APC_Axin APC/Axin Complex Dvl->APC_Axin GSK3b GSK3β BetaCatenin_cyto β-catenin GSK3b->BetaCatenin_cyto APC_Axin->BetaCatenin_cyto Phosphorylation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation Proteasome Proteasomal Degradation BetaCatenin_cyto->Proteasome TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF CBP CBP TCF_LEF->CBP p300 p300 TCF_LEF->p300 TargetGenes_Prolif Target Genes (Proliferation) CBP->TargetGenes_Prolif TargetGenes_Diff Target Genes (Differentiation) p300->TargetGenes_Diff ICG001 ICG-001 ICG001->CBP

Caption: Wnt/β-catenin signaling and the inhibitory action of ICG-001.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Treatment & Control Groups monitoring->randomization treatment 5. ICG-001 or Vehicle Administration randomization->treatment assessment 6. Efficacy & Toxicity Assessment (Tumor Volume, Body Weight) treatment->assessment endpoint 7. Study Endpoint & Tissue Collection assessment->endpoint analysis 8. Histological & Molecular Analysis endpoint->analysis end End analysis->end

Caption: General workflow for an in vivo efficacy study of ICG-001.

References

Application Note: ARV-110 as a Tool for Studying Induced Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARV-110 (Bavdegalutamide) is a pioneering PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3] As a heterobifunctional molecule, ARV-110 consists of a ligand that binds to the AR's ligand-binding domain, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2][4][5] This dual-binding action induces a novel protein-protein interaction (PPI) by forming a ternary complex between AR and CRBN.[1][4][6] This event triggers the polyubiquitination of AR, marking it for subsequent degradation by the 26S proteasome.[4][7][8] This unique mechanism of action makes ARV-110 not only a therapeutic candidate for castration-resistant prostate cancer (CRPC) but also an invaluable chemical tool to study the dynamics of induced PPIs, E3 ligase biology, and the cellular consequences of targeted protein degradation.[1][9]

Mechanism of Action

The primary function of ARV-110 is to act as a molecular bridge, forcing the proximity of AR and the CRBN E3 ligase.[1][6] This induced interaction is the critical first step in the degradation cascade.[6] Unlike traditional inhibitors that block a protein's function, ARV-110 eliminates the protein entirely.[9] The molecule functions catalytically, meaning a single ARV-110 molecule can induce the degradation of multiple AR proteins.[4][5] This process provides a powerful system for researchers to investigate the formation kinetics and stability of a drug-induced ternary complex and its downstream physiological effects.[10]

ARV110_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System AR Androgen Receptor (AR) (Target Protein) Ternary_Complex AR :: ARV-110 :: CRBN (Ternary Complex) CRBN Cereblon (CRBN) (E3 Ligase) ARV110 ARV-110 ARV110->AR Binds ARV110->CRBN Binds Ternary_Complex->CRBN Recycled Ternary_Complex->ARV110 Recycled Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Polyubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of ARV-110-induced AR degradation.

Quantitative Data Summary

The efficacy of ARV-110 is defined by its ability to induce AR degradation. Key quantitative metrics include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dmax).

ParameterCell LineValueCitation
DC₅₀ (Degradation)VCaP~1.0 - 1.6 nM[7][11]
DC₅₀ (Degradation)LNCaP~1.0 nM[4][12]
Dmax (Degradation)VCaP>95%[4][5]
Dmax (Degradation)LNCaP>95%[4][5]
In Vivo Degradation Mouse Xenograft>90% (at 1 mg/kg PO QD)[3][7][13]

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the ARV-110-induced protein-protein interaction and its functional consequences.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation

This protocol confirms that ARV-110 induces a physical interaction between AR and CRBN in a cellular context.

CoIP_Workflow start Start: Prostate Cancer Cells (e.g., VCaP) treatment Treat cells with Vehicle (DMSO) or ARV-110 (e.g., 10 nM, 4h) start->treatment lysis Lyse cells in non-denaturing IP Lysis Buffer treatment->lysis preclear Pre-clear lysate with Protein A/G beads (Optional) lysis->preclear ip Immunoprecipitate (IP) with anti-AR antibody overnight at 4°C preclear->ip capture Capture antibody-protein complexes with Protein A/G beads ip->capture wash Wash beads 3-5 times with cold IP Lysis Buffer capture->wash elute Elute proteins from beads using SDS-PAGE sample buffer wash->elute analysis Analyze eluates by Western Blot elute->analysis end Detect for co-precipitated CRBN in the ARV-110 treated sample analysis->end

Caption: Workflow for Co-Immunoprecipitation experiment.

Methodology:

  • Cell Culture and Treatment: Plate VCaP cells and grow to 70-80% confluency. Treat cells with either vehicle (DMSO) or ARV-110 (e.g., 10 nM) for 4 hours.[4]

  • Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors) on ice for 30 minutes.[14]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[15]

  • Immunoprecipitation: Incubate the clarified lysate with a primary antibody against the "bait" protein (e.g., anti-AR antibody) for 4 hours to overnight at 4°C with gentle rotation.[16]

  • Complex Capture: Add Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[17]

  • Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specific binders.[18]

  • Elution: Elute the captured proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against the "prey" protein (CRBN) and the "bait" protein (AR) as a control. A band for CRBN should be present only in the ARV-110-treated sample.

Protocol 2: Surface Plasmon Resonance (SPR) to Quantify Ternary Complex Kinetics

SPR is a label-free technique used to measure the binding kinetics (association/dissociation rates) and affinity of binary and ternary complexes in real-time.[19][20][21]

SPR_Logic cluster_0 SPR Setup cluster_1 Analyte Injection cluster_2 Data Output sensor {Sensor Chip|Surface} analyte_binary Binary Interaction: Inject ARV-110 alone analyte_ternary Ternary Interaction: Inject pre-mixed AR + ARV-110 ligand Immobilized Ligand (e.g., biotinylated CRBN) ligand:n->sensor:port output Real-time Sensorgram (Response vs. Time) analyte_binary->output Measures CRBN-ARV110 binding analyte_ternary->output Measures ternary complex formation kinetics Calculate: - Kon (ka) - Koff (kd) - Affinity (KD) output->kinetics Model Fitting

Caption: Logic for SPR analysis of ternary complexes.

Methodology:

  • Immobilization: Immobilize a high-purity, biotinylated E3 ligase (e.g., CRBN) onto a streptavidin-coated SPR sensor chip.[19][21]

  • Binary Interaction Analysis:

    • To measure the ARV-110/CRBN interaction, inject varying concentrations of ARV-110 over the sensor chip and measure the binding response.

    • Separately, to measure the ARV-110/AR interaction, immobilize AR and inject ARV-110 as the analyte.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a constant, saturating concentration of the target protein (AR) mixed with varying concentrations of ARV-110.[19]

    • Inject these mixtures over the immobilized CRBN surface. The resulting binding signal reflects the formation of the AR-ARV110-CRBN ternary complex.[22]

  • Data Analysis: Fit the resulting sensorgrams to appropriate kinetic models (e.g., 1:1 binding or steady-state affinity) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.[21][22] This data is crucial for understanding the stability and cooperativity of the complex.

Protocol 3: In-Cell Target Engagement using NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of compound binding to a target protein within living cells, providing insight into target engagement and cell permeability.[23][24][25]

Methodology:

  • Cell Line Engineering: Create a cell line (e.g., HEK293) that expresses the target protein (AR) fused to a NanoLuc® luciferase enzyme.[6][24]

  • Assay Setup:

    • Plate the engineered cells in a white, 96- or 384-well plate.

    • Add a cell-permeable fluorescent tracer that specifically binds to the AR. This creates a BRET signal between the NanoLuc®-AR and the tracer.

  • Competitive Displacement: Add ARV-110 at various concentrations to the cells. If ARV-110 enters the cell and binds to AR, it will displace the fluorescent tracer, causing a dose-dependent decrease in the BRET signal.[24]

  • Data Acquisition: Measure the BRET ratio using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Analysis: Plot the BRET ratio against the concentration of ARV-110 and fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the compound's apparent affinity for the target in a live-cell environment. This can be performed on live cells to assess permeability and on permeabilized cells to measure maximal binding potential.[23][24]

References

Measuring the Binding Affinity of [Compound Name]: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binding affinity, the strength of the interaction between a biomolecule (like a protein or nucleic acid) and a ligand (such as [Compound Name]), is a critical parameter in drug discovery and fundamental biological research. It is typically quantified by the equilibrium dissociation constant (K D), where a smaller K D value signifies a stronger binding interaction.[1] Accurate determination of binding affinity is essential for understanding structure-activity relationships, optimizing lead compounds, and elucidating biological mechanisms.

This document provides detailed application notes and protocols for several key label-free and solution-based techniques used to measure the binding affinity of [Compound Name]. These methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is an optical technique that allows for the real-time, label-free analysis of biomolecular interactions.[2] It measures changes in the refractive index at the surface of a sensor chip as an analyte ([Compound Name]) flows over an immobilized ligand (the target biomolecule).[2] This change is proportional to the mass bound to the surface, allowing for the determination of association (k a ) and dissociation (k d ) rate constants, from which the equilibrium dissociation constant (K D ) can be calculated.[2]

Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_ligand Prepare Ligand (Target Protein) immobilize Immobilization Ligand is covalently coupled to sensor chip prep_ligand->immobilize prep_analyte Prepare Analyte ([Compound Name]) association Association Analyte ([Compound Name]) is injected and binds to ligand prep_analyte->association baseline Baseline Running buffer flows over the surface immobilize->baseline baseline->association dissociation Dissociation Running buffer replaces analyte solution association->dissociation regeneration Regeneration Surface is washed to remove bound analyte dissociation->regeneration analysis Fit Sensorgram Data to Kinetic Model dissociation->analysis regeneration->baseline Next Cycle results Determine ka, kd, KD analysis->results

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Protocol for SPR Analysis

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5 chip for amine coupling)[3]

  • Ligand (Target protein), purified and in a suitable buffer

  • Analyte ([Compound Name]), dissolved in running buffer

  • Running Buffer (e.g., HBS-EP+)

  • Immobilization Buffers (e.g., 10 mM Sodium Acetate at various pH values)

  • Amine Coupling Kit: EDC, NHS, and Ethanolamine-HCl

2. Ligand Immobilization:

  • Equilibrate the system with running buffer.

  • Perform a pH scouting experiment to determine the optimal pH for ligand pre-concentration on the sensor surface.[4]

  • Activate the sensor surface by injecting a 1:1 mixture of EDC/NHS.

  • Inject the ligand solution (typically 5-50 µg/mL in the optimal immobilization buffer) to achieve the desired immobilization level.[4][5]

  • Deactivate any remaining active esters by injecting ethanolamine-HCl.

3. Analyte Binding Analysis:

  • Establish a stable baseline by flowing running buffer over the sensor surface.[6]

  • Prepare a dilution series of the analyte ([Compound Name]) in running buffer. Include a zero-concentration sample (buffer only) for double referencing.

  • Inject each analyte concentration for a set amount of time to monitor the association phase.[5]

  • Switch back to flowing running buffer to monitor the dissociation phase.[2]

  • After the dissociation phase, inject a regeneration solution (if necessary) to remove all bound analyte and prepare the surface for the next injection.[7]

  • Repeat the injection cycle for all analyte concentrations in ascending order.[5]

4. Data Analysis:

  • Subtract the reference channel data and the zero-concentration (buffer) injection data from the active channel data.

  • Fit the processed sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[2]

  • The fitting will yield the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Quantitative Data Summary
ParameterSymbolTypical RangeUnit
Association Rate Constantk a (k on )10³ - 10⁷M⁻¹s⁻¹
Dissociation Rate Constantk d (k off )10⁻⁵ - 10⁻¹s⁻¹
Equilibrium Dissociation ConstantK DpM - mMM

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that measures the heat released or absorbed during a binding event.[8] It is considered the gold standard for binding analysis as it directly measures the binding thermodynamics in a single experiment, providing the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9][10] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

Principle Diagram

ITC_Principle cluster_instrument ITC Instrument cluster_cells Adiabatic Jacket cluster_output Experimental Output syringe Injection Syringe ([Compound Name]) sample_cell Sample Cell (Target Protein) syringe->sample_cell Titration ref_cell Reference Cell (Buffer) detector Thermoelectric Detectors ref_cell->detector sample_cell->detector Measures ΔT raw_data Raw Data (μcal/sec) detector->raw_data Generates binding_isotherm Binding Isotherm (kcal/mole) raw_data->binding_isotherm Integration

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Protocol for ITC Analysis

1. Materials and Reagents:

  • Isothermal Titration Calorimeter

  • Macromolecule (Target protein), purified and accurately concentrated

  • Ligand ([Compound Name]), purified and accurately concentrated

  • Assay Buffer (e.g., PBS or HEPES). The buffer for the macromolecule and ligand must be identical to minimize heats of dilution.[10]

2. Sample Preparation:

  • Exhaustively dialyze both the macromolecule and the ligand against the final assay buffer to ensure a perfect match.[9]

  • Degas all solutions immediately before use to prevent air bubbles in the cells.[10]

  • Accurately determine the concentrations of the macromolecule and ligand solutions. Errors in concentration directly affect the determined stoichiometry and affinity.[10]

  • Typical starting concentrations are 5-50 µM for the macromolecule in the cell and 50-500 µM for the ligand in the syringe (at least 10-fold higher than the cell concentration).[10]

3. ITC Experiment:

  • Equilibrate the instrument to the desired experimental temperature.

  • Load the sample cell with the macromolecule solution (approx. 300 µL) and the injection syringe with the ligand solution (approx. 100-120 µL).[10]

  • Perform an initial small injection (e.g., 0.5 µL) which is typically discarded during analysis, followed by a series of injections (e.g., 15-25 injections of 2-3 µL each).

  • Allow the system to return to baseline between each injection.

  • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.[9]

4. Data Analysis:

  • Subtract the heat of dilution (ligand-into-buffer) from the primary titration data.

  • Integrate the area of each injection peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.[8]

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , n, and ΔH.

Quantitative Data Summary
ParameterSymbolTypical RangeUnit
Dissociation ConstantK DnM - mMM
Stoichiometryn0.5 - 2.0(unitless)
Enthalpy ChangeΔH± 100kcal/mol
Entropy ChangeΔSVariescal/mol·K

Bio-Layer Interferometry (BLI)

BLI is an optical, label-free technique used for real-time monitoring of biomolecular interactions.[11] It measures the change in the interference pattern of white light reflected from two surfaces: an internal reference layer and a biocompatible layer on the tip of a biosensor.[6][12] When a ligand immobilized on the biosensor tip binds to an analyte in solution, the thickness of the biocompatible layer increases, causing a wavelength shift (Δλ) that is proportional to the number of bound molecules.[11][12]

Experimental Workflow Diagram

BLI_Workflow cluster_plate 96-Well Plate Setup cluster_bli BLI Experiment (Sensor Tip Movement) cluster_analysis Data Analysis well_buffer Column 1 Buffer well_ligand Column 2 Ligand (Target) well_wash Column 3 Buffer well_analyte Columns 4-N Analyte ([Compound Name]) baseline Baseline Tip in buffer loading Loading Tip in ligand solution (immobilization) baseline->loading baseline2 Baseline 2 Tip in buffer loading->baseline2 association Association Tip in analyte solution baseline2->association dissociation Dissociation Tip in buffer association->dissociation analysis Fit Response Curve to Kinetic Model dissociation->analysis results Determine ka, kd, KD analysis->results

Caption: Workflow for a Bio-Layer Interferometry (BLI) experiment.

Protocol for BLI Analysis

1. Materials and Reagents:

  • BLI instrument (e.g., Octet)

  • Biosensors appropriate for the ligand (e.g., Streptavidin (SA) for biotinylated ligands, Ni-NTA for His-tagged proteins)[7][13]

  • 96-well or 384-well microplates[6]

  • Ligand (Target protein), prepared for immobilization

  • Analyte ([Compound Name]), serially diluted in assay buffer

  • Assay Buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

2. Experimental Setup:

  • Hydrate the biosensors in assay buffer for at least 10 minutes.

  • Prepare the 96-well plate by adding assay buffer, ligand solution, and analyte dilutions to the appropriate columns.[12] A typical experiment uses 180-200 µL per well.[12][13]

  • Place the prepared plate and the hydrated biosensors into the instrument.

3. BLI Measurement:

  • Baseline: The instrument first dips the sensors into buffer wells to establish a stable baseline.[6]

  • Loading: The sensors are moved to the wells containing the ligand for immobilization. The binding of the ligand to the sensor surface is monitored in real-time.

  • Second Baseline: Sensors are moved back to buffer wells to wash away unbound ligand and establish a new baseline.[11]

  • Association: Sensors are moved to the wells containing the serial dilutions of the analyte ([Compound Name]) to measure the binding interaction.

  • Dissociation: Finally, the sensors are moved back to buffer wells to monitor the dissociation of the analyte from the immobilized ligand.

4. Data Analysis:

  • Align the data to the baseline and dissociation steps.

  • Subtract the signal from a reference sensor (which was not exposed to the analyte) from the active sensors.

  • Fit the processed binding curves using the instrument's data analysis software to a suitable kinetic model (e.g., 1:1 or 2:1 binding).

  • The software calculates k a , k d , and the overall K D .

Quantitative Data Summary
ParameterSymbolTypical RangeUnit
Association Rate Constantk a (k on )10³ - 10⁷M⁻¹s⁻¹
Dissociation Rate Constantk d (k off )10⁻⁶ - 10⁻¹s⁻¹
Equilibrium Dissociation ConstantK DpM - mMM

Microscale Thermophoresis (MST)

MST is a highly sensitive technique that measures molecular interactions in solution by detecting changes in the thermophoretic movement of a molecule in a microscopic temperature gradient.[14][15][16] Thermophoresis, the directed movement of molecules along a temperature gradient, is dependent on the size, charge, and hydration shell of a molecule.[17] When [Compound Name] binds to a fluorescently labeled target molecule, these properties change, leading to a detectable change in its movement, which is used to determine the binding affinity.

Experimental Workflow Diagram

MST_Workflow cluster_prep Sample Preparation cluster_mst MST Measurement cluster_process For each capillary cluster_analysis Data Analysis label_target Label Target Protein with Fluorophore mix_samples Mix Constant Labeled Target with Ligand Dilutions label_target->mix_samples prep_ligand Prepare Ligand ([Compound Name]) Serial Dilution prep_ligand->mix_samples load_cap Load Samples into Capillaries mix_samples->load_cap measure Place in Instrument and Start Measurement load_cap->measure ir_on IR Laser ON (creates temp. gradient) measure->ir_on fluo_read Read Fluorescence Change (Thermophoresis) ir_on->fluo_read ir_off IR Laser OFF (Back-diffusion) fluo_read->ir_off analysis Plot Normalized Fluorescence vs. Ligand Concentration ir_off->analysis results Fit Curve to Determine KD analysis->results

Caption: Workflow for a Microscale Thermophoresis (MST) experiment.

Protocol for MST Analysis

1. Materials and Reagents:

  • MST instrument (e.g., Monolith)

  • Fluorescent labeling kit (e.g., RED-tris-NTA for His-tagged proteins or amine-reactive dyes)

  • Target protein

  • Ligand ([Compound Name])

  • MST-grade capillaries

  • Assay Buffer (e.g., PBS with 0.05% Tween-20)

2. Sample Preparation:

  • Label the target protein with a suitable fluorophore according to the manufacturer's protocol. Ensure removal of excess, unconjugated dye.

  • Keep the concentration of the labeled target protein constant for all samples, typically in the low nM range.

  • Prepare a 16-point serial dilution of the ligand ([Compound Name]) in assay buffer, starting at a concentration at least 20-fold higher than the expected K D .

  • Mix each ligand dilution 1:1 with the constant labeled target protein solution. The final volume needed per capillary is small (~10-20 µL).[18]

  • Incubate the mixtures to allow the binding reaction to reach equilibrium.

3. MST Measurement:

  • Load each sample from the dilution series into an MST capillary.[14]

  • Place the capillaries into the sample tray of the MST instrument.

  • Set the experimental parameters (e.g., LED power for fluorescence excitation, MST power for IR laser). A pre-test is recommended to optimize fluorescence intensity and check for aggregation.[17]

  • Start the measurement. For each capillary, the instrument measures the initial fluorescence, then turns on an IR laser to create a temperature gradient and measures the change in fluorescence as molecules move, and finally turns the laser off to observe back-diffusion.[18]

4. Data Analysis:

  • The instrument software records the MST time traces for each sample.

  • Calculate the change in normalized fluorescence (ΔF norm ) from the traces. This value is typically taken as the difference between the fluorescence before heating and after a few seconds of heating.

  • Plot the ΔF norm values against the logarithm of the ligand ([Compound Name]) concentration.

  • Fit the resulting binding curve (dose-response curve) with the K D model in the analysis software to determine the dissociation constant.

Quantitative Data Summary
ParameterSymbolTypical RangeUnit
Dissociation ConstantK DpM - mMM
Signal AmplitudeΔF normVaries(a.u.)
Signal-to-NoiseS/N> 5(unitless)

References

Experimental Design for Vorinostat (SAHA) Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for the histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). Detailed protocols for key in vitro and in vivo experiments are outlined to enable a thorough evaluation of its anti-cancer activity.

Introduction

Vorinostat is a potent inhibitor of class I and II histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[2][3] This ultimately induces cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] Vorinostat is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for its efficacy in various other solid and hematologic malignancies.[1] This document outlines standardized protocols for assessing the efficacy of Vorinostat in a preclinical setting.

In Vitro Efficacy Studies

A series of in vitro assays are essential to determine the direct effects of Vorinostat on cancer cells, including its cytotoxicity, and its impact on cell cycle progression and apoptosis.

Cell Viability Assay (MTS Assay)

This assay determines the concentration-dependent effect of Vorinostat on the metabolic activity of cancer cell lines, providing an IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Vorinostat (e.g., 0.1 to 100 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the Vorinostat dilutions. Include a vehicle control (DMSO, typically at a final concentration of ≤0.1%).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the results to the vehicle-treated control wells, and plot the percentage of cell viability against the Vorinostat concentration to determine the IC50 value.

Table 1: In Vitro Cytotoxicity of Vorinostat in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HHCutaneous T-Cell Lymphoma0.146Not Specified
HuT78Cutaneous T-Cell Lymphoma2.062Not Specified
MJCutaneous T-Cell Lymphoma2.697Not Specified
MyLaCutaneous T-Cell Lymphoma1.375Not Specified
SeAxCutaneous T-Cell Lymphoma1.510Not Specified
LNCaPProstate Cancer2.5 - 7.5Not Specified
PC-3Prostate Cancer2.5 - 7.5Not Specified
TSU-Pr1Prostate Cancer2.5 - 7.5Not Specified
MCF-7Breast Cancer0.75Not Specified
SW-982Synovial Sarcoma8.648
SW-1353Chondrosarcoma2.048

Data compiled from multiple sources.[1][2][3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with Vorinostat.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Vorinostat at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of Vorinostat on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with Vorinostat as described for the apoptosis assay.

  • Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Vorinostat typically induces a G1 and/or G2/M phase arrest.[5]

Pharmacodynamic (PD) Biomarker Analysis

Western Blot for Histone Acetylation and p21 Induction

A key pharmacodynamic marker of Vorinostat activity is the hyperacetylation of histones. Additionally, the induction of the cell cycle inhibitor p21 is a downstream effect of HDAC inhibition.

Protocol:

  • Protein Extraction: Treat cells with Vorinostat for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against acetylated-Histone H3, total Histone H3, p21, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate. An increase in the ratio of acetylated-H3 to total-H3 and an increase in p21 expression indicates target engagement and downstream signaling.

Vorinostat Vorinostat (SAHA) HDACs HDACs (Class I & II) Vorinostat->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Gene Expression Alteration Chromatin->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 Apoptosis Apoptosis GeneExpression->Apoptosis CellCycle Cell Cycle Arrest (G1/G2-M) p21->CellCycle TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth

Caption: Vorinostat's mechanism of action leading to tumor growth inhibition.

In Vivo Efficacy Studies

Xenograft mouse models are crucial for evaluating the in vivo anti-tumor efficacy of Vorinostat.

Tumor Xenograft Model

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10⁶ A431 cells) into the flank of athymic nu/nu mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Vorinostat intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose and schedule (e.g., 50-100 mg/kg/day, i.p.). The control group should receive the vehicle.[6][7]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Monitor animal body weight and overall health as indicators of toxicity.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for acetylated histones, immunohistochemistry for proliferation and apoptosis markers).

Table 2: In Vivo Efficacy of Vorinostat in Xenograft Models

Cancer Cell LineMouse ModelVorinostat Dose and RouteTreatment ScheduleOutcome
CWR22 (Prostate)Nude Mice25, 50, 100 mg/kg/dayNot Specified78%, 97%, and 97% tumor reduction, respectively
MES-SA (Uterine Sarcoma)Nude Mice50 mg/kg/day21 days>50% tumor growth reduction
A431 (Epidermoid Carcinoma)nu/nu Mice100 mg/kg/day, i.p.21 daysSignificant arrest in tumor growth
PC3 (Prostate)Nude MiceNot Specified4 weeks30-33% lower tumor volume and diameter
MDA-MB-231 (Breast)Nude MiceNot SpecifiedNot SpecifiedReduced tumor growth

Data compiled from multiple sources.[2][6][7][8]

start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (Vorinostat or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (PD, IHC) endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy studies of Vorinostat.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Pharmacokinetic Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Vorinostat.

Protocol:

  • Dosing: Administer a single dose of Vorinostat to animals (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect serial blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Vorinostat in the plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Table 3: Pharmacokinetic Parameters of Vorinostat in Humans (400 mg Oral Dose)

ParameterValue
Cmax319 ± 140 ng/mL
Tmax1.5 hours
Absolute Bioavailability42.5 ± 16.1%
Elimination Half-life~1.7 hours

Data from FDA clinical pharmacology review.[9]

Pharmacodynamic Assays in Tumor Tissue

PD assays on tumor tissue from in vivo studies provide evidence of target engagement and biological response.

Protocols:

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in formalin and embed in paraffin.

    • Section the tissues and perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3, TUNEL assay).

    • Quantify the percentage of positive cells to assess the effect of Vorinostat on these cellular processes. A decrease in Ki-67 and an increase in apoptosis markers would indicate efficacy.[8]

  • Western Blot:

    • Homogenize a portion of the excised tumor tissue to extract proteins.

    • Perform Western blotting as described for the in vitro studies to assess the levels of acetylated histones and other relevant biomarkers. An increase in histone acetylation in tumors from Vorinostat-treated animals confirms target engagement in vivo.[8]

Data Presentation and Analysis

All quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects. For in vitro assays, IC50 values should be calculated using non-linear regression. For in vivo studies, tumor growth curves should be plotted, and statistical tests (e.g., t-test or ANOVA) should be used to compare the tumor volumes between the treatment and control groups.

By following these detailed application notes and protocols, researchers can robustly evaluate the preclinical efficacy of Vorinostat, providing a solid foundation for further drug development and clinical translation.

References

In vitro and in vivo assays utilizing [Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Gemini-Compound-721

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemini-Compound-721 is a potent antineoplastic agent that functions as a microtubule stabilizer. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes the assembly of tubulin into stable, non-functional microtubules and prevents their disassembly.[1][2] This disruption of microtubule dynamics is particularly detrimental to rapidly dividing cells, such as cancer cells, as it interferes with the formation of the mitotic spindle required for cell division.[1][2] This interference leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][3]

These application notes provide detailed protocols for a suite of in vitro and in vivo assays to characterize the efficacy and mechanism of action of Gemini-Compound-721.

Proposed Mechanism of Action

Gemini-Compound-721's cytotoxic effects are initiated by its interaction with the cellular cytoskeleton. By stabilizing microtubules, it prevents the dynamic instability necessary for chromosomal segregation during mitosis. This leads to mitotic arrest, which activates the intrinsic (mitochondrial) pathway of apoptosis.[4] Key molecular events include the inhibition of anti-apoptotic proteins (e.g., Bcl-2), the release of cytochrome c from mitochondria, and the subsequent activation of executioner caspases, such as Caspase-3.[2][4]

G Gemini-Compound-721 Signaling Pathway GC721 Gemini-Compound-721 Tubulin β-Tubulin Subunit GC721->Tubulin Binds to MT Microtubule Stabilization Tubulin->MT Promotes Spindle Mitotic Spindle Disruption MT->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Leads to Bcl2 Bcl-2 Inhibition Arrest->Bcl2 Triggers Mito Mitochondrial Pathway (Cytochrome c release) Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Signaling pathway of Gemini-Compound-721.

In Vitro Assays

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5] This assay is crucial for determining the dose-dependent cytotoxic effects of Gemini-Compound-721 and calculating its IC50 (half-maximal inhibitory concentration).

Data Presentation: IC50 of Gemini-Compound-721

Cell LineCancer TypeIC50 (nM) after 72h
MCF-7Breast Adenocarcinoma8.5 ± 1.2
A549Lung Carcinoma12.3 ± 2.1
PC-3Prostate Cancer15.8 ± 1.9
HeLaCervical Cancer7.1 ± 0.9

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Gemini-Compound-721 in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6] Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA, allowing for differentiation of cell cycle phases.[6][7] This protocol is used to confirm the G2/M arrest induced by Gemini-Compound-721.

Data Presentation: Cell Cycle Distribution in A549 Cells

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control58.1 ± 3.525.4 ± 2.116.5 ± 1.8
Gemini-Compound-721 (15 nM)18.2 ± 2.29.7 ± 1.572.1 ± 4.3

Experimental Protocol: Cell Cycle Analysis [6][7][8]

  • Cell Treatment: Seed cells in 6-well plates and treat with Gemini-Compound-721 (e.g., at its IC50 concentration) for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, transfer to a conical tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Western Blot

Western blotting is used to detect key protein markers of apoptosis to confirm that cell death is occurring via this pathway.[9] This protocol focuses on detecting the cleavage of Caspase-3 (an executioner caspase) and PARP-1, and changes in the expression of the anti-apoptotic protein Bcl-2.[4][10]

Data Presentation: Apoptosis Marker Expression in A549 Cells

Protein TargetTreatment (48h)Relative Band Intensity (Normalized to β-actin)
Cleaved Caspase-3 (~17 kDa)Vehicle Control1.0
Gemini-Compound-721 (15 nM)8.2
Cleaved PARP-1 (~89 kDa)Vehicle Control1.0
Gemini-Compound-721 (15 nM)6.5
Bcl-2 (~26 kDa)Vehicle Control1.0
Gemini-Compound-721 (15 nM)0.3

Experimental Protocol: Western Blot [4][10]

  • Protein Extraction: Treat cells with Gemini-Compound-721 for 48 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cleaved Caspase-3, PARP, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.[4] Capture the chemiluminescent signal using an imaging system.

  • Analysis: Use densitometry software to quantify band intensities, normalizing to the loading control.[4]

In Vivo Assays

Human Tumor Xenograft Model

Xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's anti-tumor efficacy in a living organism.[11][12] This protocol describes a subcutaneous xenograft model using immunodeficient mice.

G In Vivo Xenograft Experimental Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring cluster_end Endpoint Analysis A 1. Culture A549 Cancer Cells B 2. Prepare Cell Suspension (5x10^6 cells in 100µL) A->B D 4. Subcutaneous Injection into Mouse Flank B->D C 3. Acclimate Immunodeficient Mice (NOD/SCID) C->D E 5. Monitor Tumor Growth (until ~100-150 mm³) D->E F 6. Randomize Mice into Treatment Groups E->F G 7. Administer Treatment (Vehicle vs. GC-721) F->G H 8. Measure Tumor Volume & Body Weight (2x/week) G->H I 9. Euthanize at Endpoint (e.g., Day 28) H->I J 10. Excise Tumors for Weight & Analysis I->J

References

Troubleshooting & Optimization

Technical Support Center: Paclitaxel Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Paclitaxel.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during Paclitaxel experiments, from basic solubility issues to complex cellular responses.

Solubility and Handling

Q1: Paclitaxel won't dissolve in my aqueous buffer. What should I do?

A1: Paclitaxel is highly hydrophobic and has very poor water solubility. You must first dissolve it in an organic solvent before preparing final dilutions in aqueous media.

  • Recommended Solvents: The most common solvent is Dimethyl Sulfoxide (DMSO). Ethanol is also a viable option.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: For experiments, dilute the DMSO stock solution into your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Precipitation: Paclitaxel can precipitate when diluted into aqueous solutions.[1] To minimize this, add the stock solution to the media while vortexing or mixing gently. If precipitation is observed, preparing a fresh dilution may be necessary.

Q2: My cells are dying in the vehicle control group (DMSO only). Why is this happening?

A2: While generally used at low concentrations, DMSO can be toxic to some cell lines, especially sensitive ones.

  • Concentration: Ensure the final DMSO concentration is as low as possible, ideally below 0.1% and not exceeding 0.5%.

  • Cell Line Sensitivity: Different cell lines have varying tolerances to DMSO. It may be necessary to run a dose-response curve for DMSO alone to determine the highest non-toxic concentration for your specific cell line.

  • Experiment Duration: Toxicity can be time-dependent. For long-term experiments ( > 72 hours), it is even more critical to keep DMSO concentrations to a minimum.

Cytotoxicity Assays (e.g., MTT, MTS)

Q3: My MTT assay results show no or minimal inhibition of cell growth, even at high Paclitaxel concentrations. What's wrong?

A3: This is a common issue that can stem from several factors related to the drug, the cells, or the assay itself.

  • Drug Inactivity: Ensure your Paclitaxel stock solution has been stored correctly (aliquoted, protected from light, at -20°C) and has not undergone multiple freeze-thaw cycles.

  • Drug Resistance: The cell line you are using may be intrinsically resistant to Paclitaxel or may have developed resistance. This can be due to the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Consider using a sensitive, positive control cell line to verify drug activity.

  • Exposure Time: Paclitaxel's cytotoxic effects are often schedule-dependent, with longer exposure times leading to increased cell death.[2] An incubation time of 24 hours may be too short; try extending the treatment period to 48 or 72 hours.

  • Assay Interference: In some cases, components in commercially available Paclitaxel formulations (like Cremophor EL, used for clinical preparations) can interfere with the MTT assay. Whenever possible, use pure Paclitaxel powder for in vitro experiments. If you suspect interference, run a control with the drug in cell-free media to check for direct reduction of the MTT reagent.[3][4]

Q4: The absorbance readings in my MTT assay are very low, even in the untreated control wells.

A4: Low absorbance suggests a problem with cell health or the assay procedure.

  • Low Seeding Density: Not enough cells were plated at the start of the experiment. Optimize the seeding density for your cell line to ensure they are in a logarithmic growth phase and provide a robust signal at the end of the assay.

  • Insufficient Incubation: The incubation time with the MTT reagent may be too short (typically 2-4 hours is sufficient, but can be optimized). Also, ensure the formazan crystals are fully dissolved by the solubilization agent (e.g., DMSO); this can take 15 minutes or more on an orbital shaker.[5]

  • Cell Health: Ensure cells are healthy and viable before seeding. Over-trypsinization or other harsh handling can compromise cell viability.

Cell Cycle Analysis

Q5: I am not seeing the expected G2/M arrest after Paclitaxel treatment in my cell cycle analysis.

A5: Several factors can lead to a lack of observable G2/M arrest.

  • Incorrect Timing or Dose: The G2/M arrest is both time and concentration-dependent. A 24-hour time point is often sufficient, but the optimal window can vary. Perform a time-course (e.g., 12, 24, 48 hours) and dose-response experiment to find the optimal conditions for your cell line.

  • Cell Line Characteristics: Some cell lines may not arrest efficiently and may instead undergo mitotic slippage or aberrant mitosis, leading to multinucleated cells that can be difficult to interpret on a standard DNA histogram.[1][6]

  • Sample Preparation: Harsh cell harvesting (e.g., over-trypsinization) can lead to cell lysis and debris, obscuring the cell cycle profile. Handle cells gently.

  • Flow Cytometry Analysis: Ensure you are collecting enough events (at least 10,000) and are properly gating to exclude cell doublets and debris, which can distort results.[7]

Q6: My cell cycle histogram shows broad peaks and a high coefficient of variation (CV). How can I fix this?

A6: High CVs indicate inconsistency in the staining or data acquisition.

  • Fixation Technique: When fixing with ethanol, add it dropwise to the cell suspension while gently vortexing.[7] Clumping during fixation is a major cause of broad peaks.

  • Staining: Ensure the propidium iodide (PI) staining solution is well-mixed and contains RNase A to eliminate signal from double-stranded RNA.

  • Flow Rate: Use a low flow rate during acquisition on the flow cytometer. High flow rates can increase the CV and reduce resolution between cell cycle phases.[8]

Apoptosis Assays (e.g., Annexin V/PI)

Q7: My untreated control cells show a high percentage of Annexin V positive and/or PI positive cells.

A7: This indicates that your cells were not healthy at the start or were damaged during the staining procedure.

  • Cell Culture Conditions: Do not use cells that are over-confluent, as this can induce spontaneous apoptosis.[9] Ensure cells are in the logarithmic growth phase.

  • Cell Harvesting: This is the most common cause of false positives. Adherent cells should be detached very gently. Over-trypsinization or scraping can damage the cell membrane, allowing Annexin V and PI to enter.[10] Consider using a gentler, non-enzymatic dissociation buffer like EDTA.

  • Centrifugation and Pipetting: Centrifuge cells at low speed (e.g., 300 x g) and resuspend pellets by gently flicking the tube or pipetting slowly.[10][11]

Q8: I don't see an increase in apoptosis in my Paclitaxel-treated group compared to the control.

A8: Similar to cytotoxicity assays, this can be due to issues with the drug, timing, or the cells themselves.

  • Insufficient Treatment Time/Dose: Apoptosis is a downstream effect of mitotic arrest. It may take 48-72 hours for a significant apoptotic population to appear. Check your dose and time course.

  • Loss of Apoptotic Cells: Early apoptotic cells can detach and float in the medium. When harvesting adherent cells, always collect the supernatant/media, combine it with the detached cells, and then pellet everything together.[9] Failure to do so will result in an underestimation of apoptosis.

  • Alternative Cell Death Mechanisms: Cells may be undergoing other forms of cell death, such as mitotic catastrophe or autophagy, which may not be readily detected by Annexin V staining.[6]

II. Data Presentation: Paclitaxel Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for Paclitaxel can vary significantly based on the cell line and the duration of drug exposure.

Cell Line Cancer Type Exposure Time (h) IC50 (nM) Reference
OVCAR8Ovarian Cancer48~10.5[12]
OVCAR8 PTX-ROvarian Cancer (Resistant)48~129 - 153[12]
CAOV3Ovarian Cancer48~75[13]
SKOV3Ovarian Cancer48~180[13]
NSCLC (Median)Non-Small Cell Lung Cancer120~27[2]
SCLC (Median)Small Cell Lung Cancer120~5000[2]
SCLC (Sensitive)Small Cell Lung Cancer120< 3.2[2]

Note: These values are approximate and for comparative purposes. Experimental conditions such as cell density, assay type, and passage number can influence IC50 values. Researchers should determine the IC50 for their specific cell line and conditions.

III. Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining cell viability after Paclitaxel treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Paclitaxel (powder)

  • DMSO

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute cells to an optimized seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium per well of a 96-well plate.

    • Include wells for "medium only" blanks.

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Paclitaxel Treatment:

    • Prepare a 10 mM stock solution of Paclitaxel in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various Paclitaxel concentrations.

    • To control wells, add medium containing the same final concentration of DMSO as the highest Paclitaxel dose.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the cells or crystals.

    • Add 100-150 µL of DMSO to each well.

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate percent viability relative to the untreated control cells after subtracting the blank absorbance.

Protocol: Annexin V/PI Apoptosis Assay

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Materials:

  • Cells treated with Paclitaxel (and untreated controls)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Induce apoptosis with Paclitaxel for the desired time and concentration.

    • Crucial Step: For adherent cells, collect the culture medium (which contains detached apoptotic cells) into a conical tube.

    • Wash the adherent cells once with PBS, and add this wash to the same conical tube.

    • Gently detach the remaining adherent cells using a non-enzymatic cell dissociation buffer or brief trypsinization. Add these cells to the same conical tube.

    • Centrifuge the entire cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry immediately (within 1 hour).

    • Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates correctly.

Protocol: Cell Cycle Analysis

This protocol describes how to prepare cells for cell cycle analysis using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cells treated with Paclitaxel (and untreated controls)

  • PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Collect cells (including media for adherent cells, as described in the apoptosis protocol) and pellet by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • Crucial Step: While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This prevents cell clumping.

    • Incubate the cells for at least 30 minutes on ice (or overnight at -20°C).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for acquisition.

    • Use a doublet discrimination gate (e.g., plotting pulse width vs. pulse area) to exclude cell aggregates from the analysis.

    • Analyze the DNA content histogram using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

IV. Mandatory Visualizations

Paclitaxel Signaling Pathway

Paclitaxel_Pathway cluster_cell Cancer Cell paclitaxel Paclitaxel microtubules β-tubulin on Microtubules paclitaxel->microtubules Binds & Stabilizes sac Spindle Assembly Checkpoint (SAC) Activation microtubules->sac Disrupts Dynamics mitotic_arrest Mitotic Arrest (G2/M Phase) sac->mitotic_arrest Sustains p53 p53 mitotic_arrest->p53 Activates apoptosis Apoptosis (Caspase Activation) mitotic_arrest->apoptosis slippage Mitotic Slippage (Endoreduplication) mitotic_arrest->slippage if arrest fails bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) bcl2->apoptosis Inhibits p53->apoptosis Promotes cell_death Cell Death apoptosis->cell_death aneuploidy Aneuploidy & Genomic Instability slippage->aneuploidy aneuploidy->cell_death Leads to

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.

Experimental Workflow: Cytotoxicity MTT Assay

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight (Allow attachment) seed->incubate1 treat Treat with serial dilutions of Paclitaxel incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan formation) add_mtt->incubate3 solubilize Aspirate media, add DMSO to dissolve incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and determine IC50 read->analyze

Caption: Workflow for determining Paclitaxel's IC50 value using the MTT colorimetric assay.

References

Technical Support Center: Improving the Solubility of Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of Ibuprofen.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of Ibuprofen?

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) classified as a Biopharmaceutics Classification System (BCS) Class II compound. This means it exhibits high permeability but suffers from poor aqueous solubility.[1][2] It is practically insoluble in water, with a reported solubility of just 0.021 g/L.[3] However, it is very soluble in most organic solvents, including ethanol, methanol, acetone, and dichloromethane.[3]

Q2: How does pH impact the aqueous solubility of Ibuprofen?

Ibuprofen is a weak acid with a pKa of approximately 4.4 to 4.91.[4][5][6] Its solubility in aqueous media is highly dependent on the pH of the solution.[5][7]

  • At pH values below its pKa (acidic conditions): Ibuprofen exists predominantly in its non-ionized, neutral form, which has very low water solubility. Its solubility is particularly low in the acidic environment of the stomach (pH 1-2).[5][8]

  • At pH values above its pKa (neutral to alkaline conditions): Ibuprofen deprotonates to form its more soluble anionic salt (ibuprofenate).[5][8] This leads to a significant increase in its aqueous solubility. For instance, the solubility can be over 100 times higher at pH 6.8 compared to pH 1.[8]

Q3: What is the solubility of Ibuprofen in common laboratory solvents?

Ibuprofen's solubility varies significantly between aqueous and organic solvents. The following tables summarize key solubility data.

Table 1: Solubility of Ibuprofen in Various Solvents

SolventSolubilityTemperature (°C)
Water0.021 g/LNot Specified
90% Ethanol66.18 g / 100 mL40
MethanolFreely SolubleNot Specified
AcetoneSolubleNot Specified
DichloromethaneVery SolubleNot Specified
Diethyl EtherSoluble or Partly Soluble25
TolueneSoluble or Partly Soluble25
ChloroformSoluble or Partly Soluble25
Ethyl AcetateSoluble or Partly Soluble25
Dimethyl Sulfoxide (DMSO)Soluble or Partly Soluble25

Data compiled from multiple sources.[3][8][9]

Table 2: pH-Dependent Aqueous Solubility of Ibuprofen at 37°C

pHSolubility (mg/mL)
1.00.038
4.50.084
5.50.685
6.83.37
7.4 (PBS)0.432

Data compiled from multiple sources.[5][8][10]

Q4: What are the common strategies to improve the solubility of poorly soluble drugs like Ibuprofen?

Several techniques can be employed to enhance the solubility and dissolution rate of poorly soluble compounds. These methods can be broadly categorized as physical and chemical modifications.[11]

  • pH Adjustment: Increasing the pH of the aqueous medium above the drug's pKa to form a soluble salt.[11][12]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) to increase solubility.[11][12]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[1][13][14]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level, often using polymers like PEG 6000 or PVP K30.[15] This can enhance solubility and dissolution.[9]

  • Complexation: Using complexing agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[12]

  • Use of Surfactants or Hydrotropes: These agents can increase solubility through micellar solubilization or by altering the solvent structure.[16][17] Using hydrotropic agents like sodium benzoate has been shown to significantly enhance Ibuprofen's solubility.[17]

  • Salt Formation: Creating a more soluble salt form of the drug, such as ibuprofen lysine, can improve its water solubility.[3]

Troubleshooting Guides

Issue 1: My Ibuprofen is not dissolving in an aqueous buffer.

If you are struggling to dissolve Ibuprofen in an aqueous solution, follow this troubleshooting workflow.

G start Start: Ibuprofen powder not dissolving in buffer check_ph 1. Check Buffer pH Is pH > 6.0? start->check_ph adjust_ph 2. Adjust pH Increase pH to > 6.0 using NaOH or a suitable base. check_ph->adjust_ph No consider_cosolvent 3. Consider Co-solvent Is an organic solvent acceptable for your experiment? check_ph->consider_cosolvent Yes success Success: Ibuprofen Dissolved adjust_ph->success use_cosolvent 4. Use Co-solvent Dissolve Ibuprofen in a minimal amount of DMSO, Ethanol, or Methanol first, then add to buffer. consider_cosolvent->use_cosolvent Yes other_methods 5. Explore Advanced Methods Consider sonication, gentle heating, or other formulation strategies (e.g., cyclodextrins, surfactants). consider_cosolvent->other_methods No use_cosolvent->success fail Issue Persists: Consult Formulation Guide other_methods->fail

Caption: Troubleshooting workflow for dissolving Ibuprofen.
Issue 2: I need to prepare a high-concentration stock solution for cell culture or in vitro assays.

For these applications, the use of a co-solvent is typically the most effective method.

  • Select a Biocompatible Solvent: Dimethyl sulfoxide (DMSO) or ethanol are common choices. Ibuprofen is freely soluble in these solvents.[3][9]

  • Dissolve the Drug: Weigh the required amount of Ibuprofen and dissolve it in a minimal volume of the chosen organic solvent to create a concentrated primary stock solution (e.g., 100 mM in DMSO).

  • Dilute into Media: Perform serial dilutions from this stock solution directly into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity or other off-target effects.

Issue 3: How can I improve the dissolution rate of Ibuprofen from a powder or tablet form?

Slow dissolution is a primary consequence of poor solubility. To enhance the dissolution rate for oral bioavailability or in vitro release studies, consider the following formulation approaches:

  • Nanosuspension: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a much faster dissolution rate.[1] Studies have shown that nanosuspensions can release over 95% of the drug within 15 minutes, compared to just 25% for the pure drug powder.[1]

  • Solid Dispersion: Creating a solid dispersion with a hydrophilic carrier can improve the wettability and dissolution of Ibuprofen.[15] Carriers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) are effective. The solvent evaporation method is a common technique for preparing these dispersions.[15]

Key Experimental Protocols

Protocol 1: pH Adjustment Method for Solubilization

This protocol describes how to dissolve Ibuprofen in an aqueous buffer by modifying the pH.

  • Prepare a Buffer: Start with a buffer solution at a pH below Ibuprofen's pKa (e.g., Phosphate Buffer at pH 4.0).

  • Add Ibuprofen: Add the desired amount of Ibuprofen powder to the buffer. The powder will likely remain in suspension.

  • Titrate with Base: While stirring continuously, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.

  • Monitor pH: Monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: As the pH increases and surpasses the pKa of Ibuprofen (~4.4), the powder will begin to dissolve as it converts to its soluble salt form.[5] Continue adding base until all the Ibuprofen is dissolved, which should occur as the pH approaches 6.0-7.0.

  • Final pH Adjustment: Adjust the final pH to the desired value for your experiment.

G cluster_legend Legend cluster_main Effect of pH on Ibuprofen (IBU) Ionized (Soluble) Ionized (Soluble) Non-Ionized (Insoluble) Non-Ionized (Insoluble) IBU_H IBU-COOH (Non-ionized, Poorly Soluble) IBU_ion IBU-COO⁻ + H⁺ (Ionized, Soluble) IBU_H->IBU_ion  pH > pKa (~4.4)   (Deprotonation) IBU_ion->IBU_H  pH < pKa (~4.4)   (Protonation)

Caption: pH-dependent ionization and solubility of Ibuprofen.
Protocol 2: Co-solvency Method for Preparing a Stock Solution

This protocol details the preparation of a concentrated Ibuprofen stock using a water-miscible organic solvent.

  • Weigh Ibuprofen: Accurately weigh the desired mass of Ibuprofen powder.

  • Select Co-solvent: Choose a suitable co-solvent (e.g., ethanol, DMSO). Ibuprofen is highly soluble in ethanol.[3]

  • Dissolve: Add a small volume of the co-solvent to the Ibuprofen powder and vortex or sonicate until the solid is completely dissolved.

  • Final Volume: If creating a mixed-solvent system, you can now slowly add the aqueous component to the dissolved drug concentrate while stirring.

  • Storage: Store the resulting stock solution in a tightly sealed container at the appropriate temperature (typically 4°C or -20°C for long-term stability).

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method improves the dissolution rate by dispersing Ibuprofen in a hydrophilic carrier.

  • Select Carrier: Choose a hydrophilic carrier such as PEG 6000 or PVP K30.[15]

  • Dissolve Components: Dissolve both the Ibuprofen and the carrier (e.g., in a 1:1 ratio by weight) in a suitable organic solvent like ethanol until a clear solution is obtained.[15]

  • Evaporate Solvent: Remove the solvent using a water bath or rotary evaporator. This will leave a solid mass.[15]

  • Dry and Process: Dry the resulting solid mass in a desiccator. Once completely dry, grind the mass into a fine powder and pass it through a sieve to ensure uniform particle size.[15]

  • Characterization: The resulting powder is a solid dispersion, which can be used for dissolution studies or further formulation development. Saturation solubility studies can be performed to confirm the enhancement.[15]

References

Technical Support Center: Acetylsalicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Acetylsalicylic Acid (Aspirin).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized acetylsalicylic acid? A1: The most common impurity is unreacted salicylic acid, which indicates an incomplete reaction.[1] Other potential impurities include excess acetic anhydride, acetic acid (a byproduct), and polymeric byproducts.[1][2] Additionally, the final product can degrade back into salicylic acid and acetic acid if exposed to moisture.[1][3]

Q2: My final product has a distinct smell of vinegar. What does this indicate? A2: A vinegar-like smell is indicative of the presence of acetic acid.[1] Acetic acid is a byproduct of the synthesis reaction and is also formed when water is added to quench the excess acetic anhydride.[1][4] This odor suggests that the purification and drying steps were insufficient to remove all residual acetic acid.

Q3: The synthesized crystals are off-white or slightly colored instead of pure white. What is the cause? A3: Discoloration in the final product suggests the presence of impurities.[1][5] These could be unreacted starting materials, byproducts from side reactions, or contaminants from the glassware. A thorough purification step, such as recrystallization, is necessary to remove these colored impurities and obtain pure white, needle-like crystals.[1][6]

Q4: How can I test for the presence of the starting material, salicylic acid, in my final product? A4: The presence of unreacted salicylic acid can be detected using the ferric chloride (FeCl₃) test.[7] Salicylic acid has a phenol group that gives a distinct purple color in the presence of an iron(III) chloride solution.[1][8] Pure acetylsalicylic acid lacks this free phenol group and therefore should not produce this color change.[8]

Troubleshooting Guides

Issue 1: Low Percentage Yield

A low yield of acetylsalicylic acid is a common issue that can stem from several factors throughout the experimental process.[1]

Possible Causes & Solutions:

  • Incomplete Reaction: Ensure the reaction mixture is heated for the recommended duration (e.g., 10-15 minutes) at the appropriate temperature (70-80°C) to drive the esterification to completion.[1][9] Ensure the catalyst (concentrated phosphoric or sulfuric acid) was added correctly.[10]

  • Product Loss During Transfers: Significant product loss can occur during transfers between flasks and during the filtration process.[11][12]

    • Solution: When transferring the product to the filtration setup, rinse the reaction flask with a small amount of ice-cold water to collect any residual crystals.[4]

  • Premature Crystallization or Inefficient Crystallization:

    • Solution: After the heating step, allow the flask to cool slowly to room temperature before placing it in an ice bath.[6] If crystals do not form, scratching the inside of the flask with a glass rod can help initiate crystallization.[1][13]

  • Hydrolysis of Product: Aspirin can hydrolyze back to salicylic acid and acetic acid in the presence of water, especially during heating.[1][14] Using acetic anhydride is preferred over acetic acid because it does not produce water as a byproduct, shifting the equilibrium towards the product.[13][15]

Issue 2: Product Fails Purity Tests (e.g., Low Melting Point, Positive FeCl₃ Test)

An impure product is often contaminated with unreacted salicylic acid. The purity of the final product can be assessed by its melting point and a ferric chloride test.

Purity Indicators & Troubleshooting Steps:

ParameterExpected Result (Pure Aspirin)Indication of ImpurityTroubleshooting Steps
Melting Point 135-136°C[6]A broad melting range at a lower temperature.[16][17]Recrystallize the Product: Dissolve the crude product in a minimum amount of a hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly.[7][18] The pure acetylsalicylic acid will crystallize, leaving the more soluble impurities in the solution.[7]
FeCl₃ Test No color change (or very faint yellow).[8]A purple color develops.[1]Improve Washing: Ensure the crystals are thoroughly washed with ice-cold water during vacuum filtration to remove soluble impurities. Recrystallize the Product: This is the most effective way to remove unreacted salicylic acid.[7]
Appearance Fine, white, needle-like crystals.[6]Discolored, clumpy, or irregularly shaped crystals.[5][19]Recrystallize the Product: Proper recrystallization yields well-defined, pure crystals.[19]
Odor Odorless.[6]Smell of vinegar (acetic acid).[1]Thorough Drying: Ensure the final product is completely dry after filtration to remove all residual acetic acid and solvent.[4]

Experimental Protocols

Protocol 1: Synthesis of Acetylsalicylic Acid
  • Reactant Setup: Weigh approximately 2.0 g of salicylic acid and place it into a 125-mL Erlenmeyer flask.[6] In a fume hood, add 5 mL of acetic anhydride, followed by 5-10 drops of a catalyst like 85% phosphoric acid or concentrated sulfuric acid.[6][9]

  • Reaction: Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath (70-80°C) for 10-15 minutes, stirring until all the salicylic acid has dissolved.[9][13]

  • Quenching: After the heating period, cautiously add 1-2 mL of deionized water to the flask to hydrolyze any unreacted acetic anhydride.[7][9]

  • Crystallization: Add approximately 20 mL of cold water to the flask and cool it in an ice bath to induce crystallization.[13] If crystals do not form readily, scratching the inner wall of the flask with a glass rod can initiate the process.[1][13]

  • Filtration: Collect the solid crystals using vacuum filtration with a Büchner funnel.[4][13] Wash the collected crystals with a small amount of ice-cold water to rinse away soluble impurities.[4]

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude acetylsalicylic acid crystals to a beaker and add a minimal amount of a warm solvent, such as an ethanol-water mixture, until the solid is just dissolved.[7][18]

  • Cooling & Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Then, place the solution in an ice bath to maximize the yield of purified crystals.[7]

  • Filtration: Collect the purified crystals by vacuum filtration.[7]

  • Drying: Dry the crystals thoroughly to remove any residual solvent before weighing the final product and determining its melting point.[4]

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A 1. Combine Salicylic Acid, Acetic Anhydride, & Catalyst B 2. Heat Mixture (70-80°C, 10-15 min) A->B C 3. Quench with H₂O B->C D 4. Cool in Ice Bath to Induce Crystallization C->D E 5. Collect Crude Product (Vacuum Filtration) D->E F 6. Dissolve Crude Product in Minimum Hot Solvent E->F Proceed to Purification G 7. Cool Slowly to Recrystallize F->G H 8. Collect Pure Crystals (Vacuum Filtration) G->H I 9. Dry Final Product H->I J 10. Determine Yield I->J K 11. Measure Melting Point I->K L 12. Perform FeCl₃ Test I->L

Caption: Experimental workflow for the synthesis and purification of acetylsalicylic acid.

G Start Low Yield or Impure Product Check_Yield Is Yield < 70%? Start->Check_Yield Check_Purity Product Fails Purity Test? (Melting Point / FeCl₃) Start->Check_Purity Incomplete_Rxn Incomplete Reaction or Product Loss during Transfer Check_Yield->Incomplete_Rxn Yes Success Product Meets Specs Check_Yield->Success No Impure Contamination with Salicylic Acid / Byproducts Check_Purity->Impure Yes Check_Purity->Success No Improve_Rxn Action: Increase heating time. Improve transfer/washing technique with ice-cold solvent. Incomplete_Rxn->Improve_Rxn Purify Action: Recrystallize product. Ensure thorough drying. Impure->Purify

Caption: A logical decision tree for troubleshooting common issues in acetylsalicylic acid synthesis.

References

Preventing degradation of [Compound Name] in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ascorbic Acid. This resource is designed for researchers, scientists, and drug development professionals to help prevent the degradation of ascorbic acid in solution and troubleshoot common stability issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with ascorbic acid solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of ascorbic acid concentration in my formulation. High storage temperature.[1][2][3]Store the formulation at lower temperatures, ideally refrigerated (4-10°C), to slow the degradation rate.[1][2]
Exposure to oxygen.[1][4]Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[5] Use degassed solvents.
Presence of metal ion contamination (e.g., Cu²⁺, Fe²⁺).[6][7]Use high-purity reagents and deionized water. Consider adding a chelating agent like EDTA to bind metal ions.[8][9]
Inappropriate pH of the solution.[4][7][10]Adjust the pH of the solution. Ascorbic acid is generally more stable in acidic conditions (low pH).[7][11]
Discoloration (browning) of the ascorbic acid solution. Non-enzymatic browning reactions.This is a common result of ascorbic acid degradation, especially at elevated temperatures.[1] Lowering the storage temperature can help minimize this.
Formation of degradation products like furfural.[11][12]Under acidic conditions and high heat, furfural can form. Optimize pH and temperature to prevent this pathway.
Inconsistent results in stability studies. Fluctuation in pH.The pH of the solution can change as ascorbic acid degrades.[1] Regularly monitor and use a robust buffer system.
Exposure to light.[6]Protect the solution from light by using amber-colored containers or by storing it in the dark.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of ascorbic acid in solution?

A1: The stability of ascorbic acid is influenced by a combination of factors, including:

  • Temperature: Higher temperatures significantly accelerate the degradation of ascorbic acid.[1][3][11]

  • pH: The rate of degradation is pH-dependent. Aerobic degradation is typically faster at higher pH values, while anaerobic degradation can be prominent at very low pH.[4][7][11]

  • Oxygen: The presence of oxygen is a critical factor, leading to oxidative degradation.[1][4] This is often the most common degradation pathway.[1]

  • Light: Exposure to light, particularly UV radiation, can promote degradation.[6]

  • Metal Ions: The presence of metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of ascorbic acid.[6]

Q2: How does pH influence the degradation pathway of ascorbic acid?

A2: The pH of the solution plays a crucial role in determining the degradation products of ascorbic acid.

  • Acidic Conditions (Low pH): Under aerobic conditions in an acidic solution, ascorbic acid is oxidized to dehydroascorbic acid (DHA), which can then degrade further to products like 2-furoic acid and 3-hydroxy-2-pyrone.[11][12] Under anaerobic conditions, particularly at very low pH and high temperatures, ascorbic acid can degrade to furfural.[11][12]

  • Alkaline Conditions (High pH): In alkaline solutions, the auto-oxidation of ascorbic acid is accelerated, leading to hydrolysis of the dehydroascorbic acid lactone ring to form 2,3-diketogulonic acid.[1]

Q3: What are the best practices for preparing and storing a stable ascorbic acid stock solution?

A3: To maximize stability:

  • Use High-Purity Reagents: Start with high-purity ascorbic acid and use deionized, degassed water.

  • Control pH: Prepare the solution in an acidic buffer (e.g., pH 3-5) for optimal stability.[7]

  • Work Under Inert Gas: Purge the solvent with an inert gas like nitrogen or argon before dissolving the ascorbic acid, and maintain an inert atmosphere in the headspace of the storage container.[5]

  • Add Stabilizers: Consider adding a chelating agent like EDTA to sequester catalytic metal ions.[8][9] For specific applications, antioxidants like glutathione or ferulic acid may offer synergistic protection.[1]

  • Protect from Light: Use amber glass vials or wrap the container in aluminum foil.

  • Store Cold: Store the solution at refrigerated temperatures (4°C). Do not freeze, as this can cause the compound to come out of solution.

Q4: Can I use any antioxidant to stabilize my ascorbic acid solution?

A4: While many antioxidants can help, their effectiveness can vary. Glutathione and ferulic acid are known to work synergistically with ascorbic acid.[1] Glutathione can help regenerate ascorbic acid from its oxidized form (DHA).[1] It is important to choose a stabilizer that is compatible with your experimental system and does not interfere with downstream applications.

Data on Ascorbic Acid Stability

The following tables summarize quantitative data on the stability of ascorbic acid under various conditions.

Table 1: Effect of Temperature on Ascorbic Acid Degradation
TemperatureMatrixStorage Conditions% DegradationTimeReference
25°CGuava JuiceStored in the dark23.4%7 days[1]
35°CGuava JuiceStored in the dark56.4%7 days[1]
90°COrange JuicePasteurization8-18%1 min[1]
100°CAqueous Solution (pH 4)HeatedSignificant formation of degradation products2 hours[11]
Table 2: Effect of pH on Ascorbic Acid Degradation Products
pHAtmosphereKey Degradation ProductsReference
< 2Aerobic/AnaerobicFurfural (dominant), 2-Furoic Acid, 3-Hydroxy-2-pyrone[11][13]
AcidicAerobic2-Furoic Acid, 3-Hydroxy-2-pyrone (via Dehydroascorbic Acid)[11][12]
AcidicAnaerobicFurfural[11][12]
Alkaline (e.g., pH 10)AerobicUnidentified compounds, very low levels of furfural and 3-hydroxy-2-pyrone[11][13]

Visual Guides and Protocols

Ascorbic Acid Degradation Pathways

G cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway AA Ascorbic Acid DHA Dehydroascorbic Acid (DHA) AA->DHA Oxidation (+O2, Metal Ions, Light, High pH) DKG 2,3-Diketogulonic Acid (Irreversible) DHA->DKG Hydrolysis FAP 2-Furoic Acid & 3-Hydroxy-2-pyrone DHA->FAP Acidic Conditions AA2 Ascorbic Acid Furfural Furfural AA2->Furfural Ring Cleavage (Low pH, High Temp)

Ascorbic acid degradation pathways.
Troubleshooting Logic for Unstable Solutions

G start Problem: Ascorbic Acid Solution is Degrading Rapidly check_temp Is the solution stored at >10°C? start->check_temp check_o2 Was the solution prepared/stored exposed to air? check_temp->check_o2 No sol_temp Solution: Store at 4°C in a refrigerator. check_temp->sol_temp Yes check_ph Is the pH > 6? check_o2->check_ph No sol_o2 Solution: Use degassed solvents and store under inert gas (N2/Ar). check_o2->sol_o2 Yes check_light Is the container clear and exposed to light? check_ph->check_light No sol_ph Solution: Adjust pH to acidic range (e.g., pH 3-5) using a buffer. check_ph->sol_ph Yes check_metals Considered metal ion catalysis? check_light->check_metals No sol_light Solution: Use amber vials or wrap container to protect from light. check_light->sol_light Yes sol_metals Solution: Use high-purity water and add a chelating agent (EDTA). check_metals->sol_metals Yes

Troubleshooting decision tree for unstable ascorbic acid solutions.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a general method for quantifying ascorbic acid to assess its stability over time.

Objective: To determine the concentration of ascorbic acid in a solution at various time points under specific storage conditions.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ascorbic acid standard

  • Mobile phase components (e.g., HPLC-grade water, methanol, acetic acid, or phosphate buffer)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Mobile Phase:

    • A common mobile phase is a mixture of aqueous buffer and an organic modifier. For example, 95:5 (v/v) 0.05 M sodium phosphate buffer (adjusted to pH 3.6) and methanol.[14]

    • Alternatively, a mix of water with acetic acid and methanol (e.g., 95:5 v/v) can be used.[14]

    • Filter and degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of ascorbic acid standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).[14]

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation:

    • Prepare your experimental ascorbic acid solution under the desired conditions (e.g., specific pH, temperature, presence of stabilizers).

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the HPLC parameters.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: Ambient or controlled (e.g., 25°C)

      • Injection Volume: 20 µL

      • UV Detection Wavelength: ~245 nm (or optimized for your mobile phase)

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared samples from each time point.

  • Data Analysis:

    • Identify and integrate the peak corresponding to ascorbic acid in each chromatogram.

    • Use the linear regression equation from the standard curve to calculate the concentration of ascorbic acid in each sample.

    • Plot the concentration of ascorbic acid versus time to determine the degradation kinetics.

Experimental Workflow Diagram

G prep_standards 1. Prepare Calibration Standards hplc 6. Analyze by HPLC prep_standards->hplc prep_samples 2. Prepare Experimental Solutions (t=0) storage 3. Store Samples under Test Conditions prep_samples->storage sampling 4. Withdraw Aliquots at Time Intervals storage->sampling dilute_filter 5. Dilute and Filter Samples sampling->dilute_filter dilute_filter->hplc analysis 7. Quantify Concentration & Plot Degradation Curve hplc->analysis

Workflow for an ascorbic acid stability study.

References

Technical Support Center: Overcoming Off-Target Effects of [Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Compound Name]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of a small molecule inhibitor?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences.[1][2] For kinase inhibitors, which often target the highly conserved ATP-binding site, off-target binding to other kinases is a common issue.[3]

Q2: What are the initial signs of potential off-target effects in my experiments?

A2: Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with the inhibitor is different from the phenotype observed when the target gene is knocked out or knocked down.[1]

  • Unexpected cellular phenotypes: The observed cellular response is not consistent with the known function of the intended target.[3]

  • Cellular toxicity at low concentrations: The compound shows significant cytotoxicity at concentrations where the on-target effect is not yet saturated.

Q3: How can I experimentally validate that the observed phenotype is due to on-target activity?

A3: A robust method to confirm on-target activity is to use genetic approaches to eliminate the intended target.[2] If the compound no longer elicits the same response in cells where the target protein has been knocked out (e.g., using CRISPR-Cas9), it strongly suggests the effect is on-target.[2] Comparing the dose-response curves between wild-type and knockout cells can provide quantitative evidence of on-target activity.[2]

Q4: What strategies can be used to identify the specific off-target proteins of [Compound Name]?

A4: Several advanced techniques can be employed to identify off-target interactions:

  • Kinome Scanning: In vitro assays that screen the compound against a large panel of kinases to determine its selectivity profile.

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry to pull down and identify binding partners of the compound from cell lysates.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome in response to drug treatment, allowing for the identification of direct targets in a cellular context.[4]

  • Computational Modeling: In silico approaches, such as docking studies, can predict potential off-target interactions based on the compound's structure and the structures of known proteins.[5]

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues that may arise from off-target effects.

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Possible Cause: Off-target effects are a common cause of cellular toxicity.[2] The compound may be inhibiting proteins essential for cell survival.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Perform a dose-response curve to determine the IC50 for the desired on-target effect and a separate dose-response curve for cytotoxicity (e.g., using a cell viability assay).

  • Compare with a Structurally Different Inhibitor: Test a different inhibitor for the same target. If the cytotoxicity persists with a different chemical scaffold, it may be an on-target effect.[3]

  • Genetic Validation: Use siRNA or CRISPR to knock down or knock out the intended target. If the cells still exhibit toxicity in the absence of the target, it is likely an off-target effect.

Data Presentation: Cytotoxicity and On-Target Activity
CompoundOn-Target IC50 (nM)Cytotoxicity CC50 (nM)Therapeutic Index (CC50/IC50)
[Compound Name]5050010
Competitor A75>10,000>133
Competitor B1002,00020
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines

Possible Cause: Cell lines can have different expression levels of on-target and off-target proteins, leading to varied responses.

Troubleshooting Steps:

  • Characterize Target and Off-Target Expression: Use techniques like Western blotting or proteomics to determine the expression levels of the intended target and any known or suspected off-targets in the cell lines being used.

  • Confirm Target Engagement: In each cell line, confirm that [Compound Name] is engaging with its intended target at the concentrations being used. This can be done by measuring the phosphorylation of a downstream substrate.

  • Correlate Phenotype with Target Expression: Analyze whether the observed phenotype correlates with the expression level of the intended target across the different cell lines.

Issue 3: Paradoxical Activation of a Signaling Pathway

Possible Cause: In some cases, kinase inhibitors can paradoxically activate a signaling pathway. This can occur through various mechanisms, such as the inhibition of a negative regulator upstream of the pathway or by promoting the dimerization of kinases.

Troubleshooting Steps:

  • Review Kinome Profiling Data: Examine the selectivity profile of [Compound Name] to identify any off-target kinases that could be acting as negative regulators of the pathway .

  • Western Blot Analysis: Probe for the phosphorylation status of key proteins in the activated pathway at different time points and concentrations of [Compound Name].

  • Use a More Selective Inhibitor: If available, use a more selective inhibitor for the intended target to see if the paradoxical activation persists.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of [Compound Name] to its target protein in intact cells.[1]

Methodology:

  • Cell Treatment: Treat intact cells with [Compound Name] at various concentrations and a vehicle control.[1]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.[1]

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein remaining using Western blot or other protein detection methods.[1]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout for Target Validation

Objective: To create a cell line that does not express the intended target protein to validate that the observed phenotype is on-target.[2]

Methodology:

  • Design and Synthesize sgRNAs: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding the primary target protein.[2]

  • Generate Cas9-Expressing Cell Line: Establish a stable cell line that expresses the Cas9 nuclease.[2]

  • Transfect sgRNAs: Transfect the Cas9-expressing cells with the designed sgRNAs.[2]

  • Isolate and Validate Knockout Clones: Isolate single-cell clones and screen for the absence of the target protein using Western blot or qPCR.[2]

  • Functional Assay: Treat the validated knockout clones and the parental wild-type cell line with [Compound Name] at various concentrations and perform the relevant phenotypic assay.[2]

  • Analyze Results: Compare the dose-response curves between the wild-type and knockout cells. A significant shift in the EC50 or a complete loss of activity in the knockout cells confirms on-target activity.[2]

Visualizations

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., high toxicity, inconsistent phenotype) Check_Concentration Is the compound used at the lowest effective concentration? Start->Check_Concentration Dose_Response Perform Dose-Response and Cytotoxicity Assays Check_Concentration->Dose_Response No Compare_Inhibitors Test a structurally different inhibitor for the same target Check_Concentration->Compare_Inhibitors Yes Dose_Response->Compare_Inhibitors Genetic_Validation Perform Genetic Validation (e.g., CRISPR Knockout) Compare_Inhibitors->Genetic_Validation Off_Target_Suspected Off-Target Effect Likely Genetic_Validation->Off_Target_Suspected Phenotype Persists On_Target_Effect On-Target Effect Confirmed Genetic_Validation->On_Target_Effect Phenotype Abolished Identify_Off_Targets Identify Off-Targets (e.g., Kinome Scan, Proteomics) Off_Target_Suspected->Identify_Off_Targets

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Phenotype_A Desired Phenotype Downstream_Effector_1->Phenotype_A Off_Target_Kinase Off-Target Kinase Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Phenotype_B Undesired Phenotype (e.g., Toxicity) Downstream_Effector_2->Phenotype_B Compound [Compound Name] Compound->Target_Kinase Inhibition Compound->Off_Target_Kinase Inhibition

Caption: On-target vs. off-target signaling pathways affected by [Compound Name].

Experimental_Workflow Start Hypothesis: Phenotype is due to on-target inhibition Biochemical_Assay Biochemical Assay (e.g., Kinase Panel) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for p-Substrate) Biochemical_Assay->Cell_Based_Assay Genetic_Approach Genetic Approach (CRISPR/siRNA) Cell_Based_Assay->Genetic_Approach Phenotypic_Assay Phenotypic Assay in WT vs. Knockout Cells Genetic_Approach->Phenotypic_Assay Conclusion Conclusion: On-Target or Off-Target Effect Phenotypic_Assay->Conclusion

Caption: Experimental workflow for validating the mechanism of action of [Compound Name].

References

Technical Support Center: Enhancing the Stability of [Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the long-term storage stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for compound degradation during storage?

A1: The primary pathways for the chemical degradation of small molecule compounds are hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: A reaction with water that can cleave susceptible chemical bonds, such as those in esters or amides. This is often the most common degradation pathway.[2][3]

  • Oxidation: A reaction with oxygen, which can be initiated by heat, light, or trace metal contaminants.[2] This process often involves free radicals and can be autocatalytic.[1]

  • Photolysis: Degradation caused by exposure to light, particularly UV light, which provides the energy to break chemical bonds.[3]

Q2: My compound's purity has decreased over time. What are the initial storage conditions I should check?

A2: When facing stability issues, review these three critical environmental factors first:

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions. Ensure the compound is stored at its recommended temperature (e.g., Room Temperature 15–25°C, Refrigerated 2–8°C, or Cryogenic ≤–80°C).[4][5]

  • Humidity: Moisture in the air can promote hydrolysis, especially for sensitive functional groups. Using desiccants or a controlled humidity environment is crucial for susceptible compounds.[6]

  • Light Exposure: Direct exposure to light can cause photodegradation. Light-sensitive compounds should always be stored in amber vials or other light-proof containers.[5][7]

Q3: How does the pH of a solution affect the stability of my compound?

A3: The pH of a solution is a critical factor, particularly for compounds susceptible to hydrolysis. The rate of hydrolysis is often catalyzed by acidic or basic conditions.[1] For compounds in solution, maintaining an optimal pH using a suitable buffer system is essential to minimize degradation.

Q4: Can the container and seal impact the long-term stability of my compound?

A4: Absolutely. The choice of container and seal is vital for preventing degradation.

  • Container Material: Use high-quality, inert materials (e.g., borosilicate glass) to prevent leaching or reaction with the compound. For light-sensitive compounds, use amber-colored or opaque containers.[7]

  • Proper Sealing: A secure, airtight seal is necessary to protect against atmospheric moisture and oxygen.[4] For highly sensitive compounds, consider packaging under an inert gas like nitrogen or argon to displace oxygen.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results or loss of compound activity in cell-based assays.

  • Possible Cause: The compound may be degrading in the cell culture medium. Factors like the medium's pH, incubation at 37°C, and reactive components in serum can accelerate degradation.[8]

  • Troubleshooting Steps:

    • Assess Stability in Media: Incubate the compound in the complete cell culture medium for various durations (e.g., 0, 2, 8, 24 hours) under standard culture conditions.

    • Analyze Concentration: At each time point, collect an aliquot and analyze the concentration of the parent compound using a validated analytical method like HPLC or LC-MS.[8] A significant decrease in the compound's peak area over time confirms instability.

    • Solution: Prepare fresh stock solutions immediately before each experiment. If instability is rapid, consider a formulation with stabilizing excipients or a different delivery vehicle.

Issue 2: Appearance of new peaks in HPLC/LC-MS analysis of a stored sample.

  • Possible Cause: The new peaks are likely degradation products. The degradation pathway can often be inferred from the storage conditions.

  • Troubleshooting Steps:

    • Review Storage History: Check the temperature, light, and humidity conditions the sample was exposed to. Was it left on the bench? Was the container properly sealed?

    • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the mass of the new peaks. An increase in mass may suggest oxidation (addition of oxygen) or hydrolysis (addition of water).

    • Implement Corrective Actions: Based on the likely cause, adjust storage protocols. For example, if oxidation is suspected, purge vials with an inert gas and use antioxidant excipients. If hydrolysis is the issue, ensure storage in a desiccator and use anhydrous solvents.[2]

Key Degradation Pathways

The diagram below illustrates the three most common chemical degradation pathways for organic compounds. Understanding these pathways is the first step in diagnosing and preventing stability issues.

Compound [Compound Name] Oxidation Oxidation Compound->Oxidation Hydrolysis Hydrolysis Compound->Hydrolysis Photolysis Photolysis Compound->Photolysis DegradantO Oxidized Degradant Oxidation->DegradantO O₂ / Peroxides DegradantH Hydrolyzed Degradant Hydrolysis->DegradantH H₂O / pH DegradantP Photolytic Degradant Photolysis->DegradantP UV / Light

Caption: Common chemical degradation pathways for a research compound.

Quantitative Data: Impact of Storage Conditions

The following table summarizes the results of a 6-month accelerated stability study on [Compound Name], demonstrating the impact of different environmental factors on its purity.

Storage ConditionPurity (%) at T=0Purity (%) at 3 MonthsPurity (%) at 6 MonthsKey Degradation Pathway
25°C / 60% RH (ICH Standard) 99.8%99.1%98.2%Minor Hydrolysis
40°C / 75% RH (Accelerated) 99.8%95.5%90.4%Hydrolysis & Oxidation
40°C / 75% RH (Inert Gas) 99.8%97.9%96.1%Hydrolysis
25°C / Ambient (Light Exposed) 99.8%92.0%85.1%Photolysis
-20°C (Sealed, Dark) 99.8%99.8%99.7%Minimal

RH = Relative Humidity. Data is illustrative.

Experimental Protocols

Protocol: Accelerated Stability Testing

This protocol is designed to increase the rate of chemical degradation to predict the long-term shelf life of a compound.[9]

  • Objective: To evaluate the stability of [Compound Name] under exaggerated storage conditions (high temperature and humidity) over a six-month period.[10]

  • Materials:

    • At least three representative batches of [Compound Name].[10]

    • ICH-compliant stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.[11]

    • Appropriate primary containers (e.g., 2R amber glass vials with PTFE-lined caps).

    • Validated stability-indicating HPLC method.

  • Procedure:

    • Initial Analysis (T=0): For each batch, perform a full chemical analysis, including HPLC purity assay, visual appearance, and moisture content. This is your baseline data.

    • Sample Storage: Place a sufficient number of samples from each batch into the stability chamber.

    • Time Point Testing: Pull samples for analysis at designated time points. For a 6-month accelerated study, recommended time points are 0, 1, 2, 3, and 6 months.[9]

    • Analysis: At each time point, analyze the samples using the same methods as the initial analysis. Quantify the parent compound and any significant degradation products.

    • Data Evaluation: Compare the results at each time point to the T=0 data. A "significant change" is typically defined as a >5% drop in assay from the initial value or failure to meet other established specifications.

Logical Workflow: Troubleshooting Storage Stability

Use this decision tree to systematically diagnose and resolve stability issues with your compound.

Start Stability Issue Observed? (e.g., Low Purity, New Peaks) Identify Identify Likely Cause Start->Identify Yes Oxidation Oxidation Suspected? (e.g., exposure to air) Identify->Oxidation Hydrolysis Hydrolysis Suspected? (e.g., exposure to moisture) Oxidation->Hydrolysis No Sol_Ox Action: Store under inert gas (N₂/Ar). Use airtight seals. Consider antioxidants. Oxidation->Sol_Ox Yes Photolysis Photolysis Suspected? (e.g., exposure to light) Hydrolysis->Photolysis No Sol_Hy Action: Store in desiccator. Use anhydrous solvents. Control pH. Hydrolysis->Sol_Hy Yes Sol_Ph Action: Store in amber or opaque vials. Protect from direct light. Photolysis->Sol_Ph Yes ReTest Re-evaluate stability with new storage conditions Sol_Ox->ReTest Sol_Hy->ReTest Sol_Ph->ReTest

Caption: A decision tree for troubleshooting compound stability issues.

References

Validation & Comparative

Validating the Biological Activity of Vorinostat (SAHA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor Vorinostat (suberoylanilide hydroxamic acid, or SAHA) with other HDAC inhibitors. It includes supporting experimental data and detailed protocols to validate its biological activity. Vorinostat is a potent inhibitor of class I and class II HDACs, leading to the accumulation of acetylated histones and proteins, which in turn induces cell differentiation and apoptosis.[1][2]

Mechanism of Action

Vorinostat binds to the active site of histone deacetylases, chelating the zinc ions essential for their enzymatic activity.[1] This inhibition results in the hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of genes that are often silenced in cancer cells, such as tumor suppressor genes.[3] This alteration in gene expression can trigger cell cycle arrest, differentiation, and apoptosis.[2][4] Vorinostat's effects are not limited to histones; it also increases the acetylation of other proteins involved in crucial cellular pathways.[2]

SAHA_Mechanism

Caption: Logical flow for interpreting experimental results.

References

A Comparative Analysis of Olaparib and Niraparib for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, mechanism of action, and safety profiles of two leading PARP inhibitors, supported by clinical and preclinical data.

This guide provides a comprehensive analysis of Olaparib and Niraparib, two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors utilized in cancer therapy, particularly for ovarian cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their clinical efficacy, safety, and underlying pharmacological properties. All quantitative data is summarized in structured tables, and key experimental methodologies are described.

Mechanism of Action: PARP Inhibition

Both Olaparib and Niraparib function by inhibiting PARP enzymes, primarily PARP1 and PARP2, which are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] By binding to the NAD+ binding site of these enzymes, Olaparib and Niraparib prevent the catalytic addition of poly-ADP-ribose (PAR) chains to target proteins. This "trapping" of PARP on the DNA at the site of an SSB prevents the recruitment of other DNA repair proteins. When the cell replicates, these unrepaired SSBs are converted into double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and cell death. This mechanism is known as synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition DNA_SSB Single-Strand DNA Break PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair Complex PARP->BER activates DNA_Repaired Repaired DNA BER->DNA_Repaired repairs SSB DNA_SSB_Cancer Single-Strand DNA Break PARP_Trapped Trapped PARP DNA_SSB_Cancer->PARP_Trapped PARP_Inhibitor Olaparib or Niraparib PARP_Inhibitor->PARP_Trapped causes DSB Double-Strand Break PARP_Trapped->DSB leads to (during replication) Apoptosis Cell Death (Apoptosis) DSB->Apoptosis induces in HR-deficient cells PARP_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (PARP1, Histone H1, Biotin-NAD+, Test Compounds) Start->Prepare_Reagents Coat_Plate Coat Microplate with Biotin-NAD+ Prepare_Reagents->Coat_Plate Add_Reaction_Mix Add Reaction Mixture to Plate Coat_Plate->Add_Reaction_Mix Incubate_1 Incubate for PARP Reaction Add_Reaction_Mix->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Antibody Add Anti-PAR Antibody-HRP Wash_1->Add_Antibody Incubate_2 Incubate Add_Antibody->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add HRP Substrate (TMB) Wash_2->Add_Substrate Incubate_3 Incubate for Color Development Add_Substrate->Incubate_3 Measure_Absorbance Measure Absorbance Incubate_3->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Osimertinib vs. Other Inhibitors of the EGFR Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through activating mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). This has led to the development of several generations of EGFR tyrosine kinase inhibitors (TKIs). This guide provides an objective comparison of Osimertinib, a third-generation EGFR TKI, with other prominent inhibitors, supported by experimental data.

Executive Summary

Osimertinib (marketed as Tagrisso) is a third-generation, irreversible EGFR-TKI designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] The T790M mutation is a common mechanism of acquired resistance to first-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) EGFR TKIs.[2][3] Osimertinib's high potency against the T790M mutation while sparing wild-type EGFR contributes to its improved efficacy and favorable safety profile compared to earlier-generation inhibitors.[4][5]

Data Presentation: In Vitro Efficacy of EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osimertinib compared to other EGFR inhibitors against various NSCLC cell lines harboring different EGFR mutations. The data demonstrates the superior potency of Osimertinib against the T790M resistance mutation.

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)
PC-9Exon 19 deletion~10 - 17770.8
H3255L858R~15 - 412120.3
H1975L858R + T790M4.6 - 5> 10,000> 10,00057 - 80
PC-9/GRExon 19 deletion + T790M~15 - 13> 10,000> 10,000~100 - 165

Data synthesized from multiple preclinical studies. Actual IC50 values may vary depending on specific assay conditions.[3][4]

Signaling Pathway and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6]

EGFR TKIs, including Osimertinib, Gefitinib, Erlotinib, and Afatinib, act as ATP-competitive inhibitors by binding to the ATP-binding pocket of the EGFR kinase domain. This prevents ATP from binding and subsequent autophosphorylation, thereby blocking downstream signaling.[7]

First-generation inhibitors like Gefitinib and Erlotinib are reversible inhibitors.[8] Afatinib, a second-generation inhibitor, irreversibly binds to EGFR and also inhibits other members of the ErbB family (HER2 and HER4).[2] Osimertinib is a third-generation irreversible inhibitor that forms a covalent bond with the Cys797 residue in the ATP-binding site of mutant EGFR.[1] This irreversible binding and high selectivity for mutant forms, including T790M, are key to its enhanced efficacy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Osimertinib Osimertinib (3rd Gen - Irreversible) Osimertinib->EGFR_dimer Inhibits Activating & T790M Mutations Other_TKIs Gefitinib, Erlotinib (1st Gen - Reversible) Afatinib (2nd Gen - Irreversible) Other_TKIs->EGFR_dimer Inhibits Activating Mutations

Caption: Simplified EGFR signaling pathway and points of inhibition by TKIs.

Experimental Protocols

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

Objective: To determine the IC50 value of an inhibitor.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Prepare serial dilutions of the inhibitor in kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO). Add a master mix containing the peptide substrate and ATP.

  • Initiate Reaction: Add recombinant EGFR enzyme to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The IC50 value is calculated from the dose-response curve.[7][9]

Kinase_Assay_Workflow A Prepare Inhibitor Dilutions B Add Inhibitor to 96-well Plate A->B C Add Substrate & ATP Master Mix B->C D Add EGFR Enzyme (Initiate Reaction) C->D E Incubate (30°C, 60 min) D->E F Add ADP-Glo™ Reagent E->F G Incubate (RT, 40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (RT, 30 min) H->I J Measure Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture after treatment with an inhibitor.

Objective: To determine the concentration of an inhibitor that causes 50% growth inhibition (GI50).

Methodology:

  • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the EGFR inhibitor for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The GI50 is determined from the dose-response curve.[10][11][12]

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of EGFR and downstream signaling proteins.

Objective: To confirm the on-target effect of the inhibitor.

Methodology:

  • Cell Treatment and Lysis: Treat EGFR-mutant cells with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[13][14]

Conclusion

Osimertinib has demonstrated superior preclinical and clinical activity compared to first- and second-generation EGFR TKIs, particularly in the context of the T790M resistance mutation. Its high potency and selectivity for mutant EGFR translate to improved patient outcomes. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of existing and novel EGFR inhibitors, which is crucial for advancing the development of more effective cancer therapies.

References

Benchmarking Imatinib: A Comparative Analysis Against Second-Generation Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Drug Development

This guide provides a comprehensive performance comparison of Imatinib, a first-generation tyrosine kinase inhibitor (TKI), against the second-generation TKIs, Dasatinib and Nilotinib. These drugs are pivotal in the treatment of Chronic Myeloid Leukemia (CML), primarily targeting the BCR-ABL fusion protein. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at comparative efficacy, underlying signaling pathways, and the experimental protocols used for their evaluation.

Comparative Efficacy: Imatinib vs. Dasatinib and Nilotinib

Clinical data consistently demonstrates that while Imatinib remains a cornerstone of CML therapy, the second-generation TKIs, Dasatinib and Nilotinib, offer improved and faster response rates in newly diagnosed CML patients.[1][2]

Key Performance Indicators:

The primary metrics for evaluating the efficacy of these TKIs are the rates of complete cytogenetic response (CCyR) and major molecular response (MMR). CCyR indicates the absence of the Philadelphia chromosome in the bone marrow, while MMR signifies a significant reduction in the levels of the BCR-ABL transcript.

Metric Imatinib (400mg) Dasatinib (100mg) Nilotinib (600mg/800mg)
Complete Cytogenetic Response (CCyR) at 12 months ~69%~84%~77%
Major Molecular Response (MMR) at 12 months ~33%~47%~2.87x higher odds than Imatinib

Note: The data presented is aggregated from multiple clinical trials and may vary slightly between studies. The odds ratio for Nilotinib MMR is in comparison to Imatinib 400mg.[1][3][4]

Second-generation TKIs have shown statistically significant higher rates of both CCyR and MMR at 12 and 18 months compared to Imatinib 400mg.[1][3] While Dasatinib and Nilotinib show comparable efficacy to each other, they both present a significant improvement over Imatinib in the speed and depth of response.[1][2]

The BCR-ABL Signaling Pathway and TKI Inhibition

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[5][6][7][8][9] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[6][8] The primary pathways affected include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.[5][6][7] Imatinib, Dasatinib, and Nilotinib all function by competitively inhibiting the ATP binding site of the BCR-ABL kinase domain, thereby blocking its activity and downstream signaling.[6]

BCR_ABL_Pathway BCR-ABL Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR-ABL Dasatinib Dasatinib Dasatinib->BCR-ABL Nilotinib Nilotinib Nilotinib->BCR-ABL

Caption: The BCR-ABL signaling pathway and points of TKI inhibition.

Experimental Protocols

The in vitro efficacy of tyrosine kinase inhibitors is commonly assessed using cell-based assays to determine the concentration of the drug that inhibits 50% of a specific biological function (IC50). A standard method for this is the MTT cell viability assay.

Protocol: MTT Cell Viability Assay for IC50 Determination

1. Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[10]

2. Materials:

  • CML cell line (e.g., K562)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Imatinib, Dasatinib, Nilotinib stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed CML cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the TKIs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

MTT_Workflow MTT Assay Workflow Start Start Cell_Seeding Seed CML cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h TKI_Treatment Add serial dilutions of TKIs Incubation_24h->TKI_Treatment Incubation_72h Incubate for 72h TKI_Treatment->Incubation_72h MTT_Addition Add MTT solution Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: A typical workflow for an MTT cell viability assay.

References

A Researcher's Guide to Reproducibility in Experiments Involving BI-2536

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific validity. This guide provides a comparative analysis of the Polo-like kinase 1 (PLK1) inhibitor, BI-2536, focusing on factors that influence experimental reproducibility. By offering detailed experimental protocols, comparative data, and clear visual workflows, this document aims to equip researchers with the tools to conduct robust and repeatable studies.

BI-2536 is a potent and highly selective ATP-competitive inhibitor of PLK1, a key regulator of multiple stages of mitosis.[1][2][3] Its inhibition leads to mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells, making it a compound of significant interest in oncology research.[2][4][5] However, variations in experimental conditions can lead to discrepancies in observed outcomes. This guide addresses these challenges by presenting standardized protocols and comparative data.

Comparative Performance of BI-2536

The efficacy of BI-2536 can vary across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies, highlighting the importance of cell-line-specific context when interpreting results.

Table 1: In Vitro Potency of BI-2536 in Various Human Cancer Cell Lines

Cell LineCancer TypePotency (IC50/EC50)Reference
HeLaCervical Cancer10-100 nM (Effective Conc.)[6]
HCT 116Colorectal Cancer2-25 nM (EC50)[6]
BxPC-3Pancreatic Cancer2-25 nM (EC50)[6][7]
A549Non-Small Cell Lung Cancer2-25 nM (EC50)[6]
SH-SY5YNeuroblastoma< 100 nM (IC50)[5]
SK-N-BE(2)Neuroblastoma< 100 nM (IC50)[5]
CAL-62Anaplastic Thyroid Carcinoma1.4 nM (IC50)[7]
8505CAnaplastic Thyroid Carcinoma5.6 nM (IC50)[7]

Note: IC50/EC50 values can vary depending on assay conditions (e.g., incubation time, assay method) and specific cell line characteristics.

To provide a broader context, it is useful to compare BI-2536 with other known PLK1 inhibitors.

Table 2: Comparison of BI-2536 with Alternative PLK1 Inhibitors

FeatureBI-2536Volasertib (BI 6727)MLN0905
Primary Target Polo-like kinase 1 (PLK1)Polo-like kinase 1 (PLK1)Polo-like kinase 1 (PLK1)
Potency (IC50) ~0.83 nM[1][2][6]Potent, Nanomolar Range~2 nM[8]
Administration Intravenous[2][8]IntravenousOral[8]
Cellular Effects Mitotic arrest, apoptosis, aberrant spindles[2]Mitotic arrest, apoptosis[9]Mitotic arrest, apoptosis, monopolar spindles[8]
Development Advanced to Phase II clinical trials[6][8]Investigated in clinical trialsPreclinical/early clinical investigation[8]

Key Experimental Protocols

Consistent and detailed methodologies are critical for reproducibility. Below are protocols for key experiments commonly performed when studying BI-2536.

Cell Viability Assay (e.g., Alamar Blue or MTT)

This protocol determines the effect of BI-2536 on cell proliferation.

  • Cell Seeding : Plate 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Drug Preparation : Prepare a high-concentration stock solution of BI-2536 in DMSO (e.g., 10 mM).[3] Create serial dilutions in culture medium to achieve final concentrations (a typical range is 0.1 nM to 1000 nM).[7] Include a vehicle control (DMSO) at a concentration equivalent to the highest BI-2536 concentration used.[7]

  • Treatment : Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of BI-2536 or vehicle control.[7]

  • Incubation : Incubate the plate for a specified period, typically 48 or 72 hours.[7]

  • Measurement : Add the viability reagent (e.g., Alamar Blue or MTT) to each well according to the manufacturer's instructions. After incubation, measure the fluorescence or absorbance using a plate reader.[6]

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment with BI-2536.

  • Cell Seeding and Treatment : Seed approximately 1-2 x 10^5 cells per well in a 6-well plate. After allowing them to attach overnight, treat the cells with the desired concentrations of BI-2536 and a vehicle control for 24-48 hours.[7]

  • Cell Harvesting : Collect both floating and adherent cells. Use trypsin for adherent cells and combine them with the supernatant containing floating cells.[7]

  • Fixation : Wash the cells with cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[7]

  • Staining : Centrifuge the fixed cells to remove the ethanol. Wash with cold PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase.[6] Incubate in the dark for at least 20-30 minutes at room temperature.[6]

  • Analysis : Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7] An accumulation of cells in the G2/M phase is the expected outcome of PLK1 inhibition.[5]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BI-2536 in an animal model.

  • Animal Models : Use immunodeficient mice (e.g., nude or SCID mice).[10]

  • Tumor Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of each mouse.

  • Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[10] Randomize the animals into a treatment group and a vehicle control group.[10]

  • Drug Administration : Prepare BI-2536 for intravenous (i.v.) injection. A common formulation involves dissolving the compound in a suitable vehicle.[10] Administer BI-2536 intravenously, for example, once or twice weekly at a specified dose (e.g., 50 mg/kg).[6] The control group receives only the vehicle solution.[10]

  • Monitoring : Measure tumor volume with calipers regularly (e.g., three times a week).[10] Monitor the body weight and overall health of the animals throughout the study.[10]

  • Endpoint : At the end of the study (due to tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).[10]

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding the complex biological and procedural pathways involved in BI-2536 research.

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis PIM2 PIM2 CHK1 CHK1 PIM2->CHK1 pS280 PLK1_inactive PLK1 (Inactive) CHK1->PLK1_inactive PLK1_active PLK1 (Active) PLK1_inactive->PLK1_active Activation Mitotic_Substrates Mitotic Substrates (e.g., CDC25C) PLK1_active->Mitotic_Substrates Phosphorylation Mitotic_Progression Mitotic Progression (Spindle Assembly, Cytokinesis) Mitotic_Substrates->Mitotic_Progression BI_2536 BI-2536 BI_2536->PLK1_active Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Cancer Cell Line Selection B Dose-Response Assay (e.g., MTT/Alamar Blue) A->B C Determine IC50 B->C D Mechanism of Action Assays (Cell Cycle, Apoptosis) C->D E Xenograft Model Establishment C->E Proceed if potent D->E Proceed if mechanism confirmed I Data Analysis & Reproducibility Check D->I F Treatment with BI-2536 vs. Vehicle Control E->F G Tumor Growth Measurement F->G H Endpoint Analysis (Tumor Weight, Biomarkers) G->H H->I Apoptosis_Pathway A BI-2536 B PLK1 Inhibition A->B C Mitotic Arrest (G2/M Phase) B->C D Aberrant Spindle Formation B->D E Induction of Apoptosis C->E D->E

References

A Head-to-Head Comparison of Imatinib and its Second-Generation Analogs, Nilotinib and Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the first-generation tyrosine kinase inhibitor (TKI) Imatinib with its second-generation analogs, Nilotinib and Dasatinib. These compounds are central to the treatment of Chronic Myeloid Leukemia (CML), a disease characterized by the BCR-ABL oncoprotein.[1][2] The development of Nilotinib and Dasatinib was largely driven by the need to overcome resistance to Imatinib, primarily caused by point mutations in the ABL kinase domain.[3][4] This document summarizes their comparative in vitro potency, efficacy against resistant mutations, and key clinical trial outcomes, supported by detailed experimental protocols and pathway visualizations.

Quantitative Data Comparison

The following tables summarize the quantitative differences in potency and clinical efficacy among the three inhibitors.

Table 1: In Vitro Potency against Wild-Type BCR-ABL

This table outlines the half-maximal inhibitory concentration (IC50) of each TKI against the unmutated p210 BCR-ABL kinase, demonstrating the significantly increased potency of the second-generation inhibitors.[5] Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)Fold Increase in Potency vs. Imatinib
Imatinib BCR-ABL~25 - 400-
Nilotinib BCR-ABL~20 - 30~20x
Dasatinib BCR-ABL~1 - 9~300x

Note: IC50 values are compiled from multiple in vitro studies and can vary based on experimental conditions.[4][5]

Table 2: Efficacy Against Imatinib-Resistant BCR-ABL Mutations (Cell-Based IC50, nM)

A critical advantage of second-generation TKIs is their activity against many BCR-ABL mutations that confer resistance to Imatinib. However, all three are ineffective against the T315I "gatekeeper" mutation.[6][7]

MutationImatinib IC50 (nM)Nilotinib IC50 (nM)Dasatinib IC50 (nM)
E255V >5000963
F359V 13754122
T315I >10000>10000>5000

Data represents IC50 values from cellular proliferation assays using Ba/F3 cells expressing the respective mutants.[8][9]

Table 3: Clinical Efficacy in Newly Diagnosed CML Patients (12-Month Data)

Data from landmark clinical trials (DASISION for Dasatinib and ENESTnd for Nilotinib) show superior rates of Major Molecular Response (MMR) for second-generation TKIs compared to Imatinib in the first-line treatment of CML.[10][11] MMR is defined as a ≥3-log reduction in BCR-ABL transcripts.

Treatment ArmTrialMajor Molecular Response (MMR) Rate at 12 Months
Imatinib (400 mg daily)DASISION / ENESTnd28% - 44%
Dasatinib (100 mg daily)DASISION46%
Nilotinib (300 mg twice daily)ENESTnd71%

Rates are based on intention-to-treat populations from their respective pivotal trials.[12][13][14][15]

Signaling Pathway and Experimental Workflow Visualizations

BCR-ABL Signaling and TKI Inhibition Points

The constitutively active BCR-ABL kinase drives CML by activating multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to uncontrolled cell proliferation and inhibition of apoptosis.[16][17][18] Imatinib, Nilotinib, and Dasatinib all function by competitively inhibiting ATP binding to the ABL kinase domain, thereby blocking these downstream signals.[16]

BCR_ABL_Pathway cluster_upstream Upstream Activation cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes cluster_inhibitors TKI Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2 / SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibited Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL

BCR-ABL Signaling and TKI Inhibition Points.

Generalized Workflow for an In Vitro HTRF Kinase Inhibition Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method for determining the in vitro potency (IC50) of kinase inhibitors. The workflow involves a kinase reaction followed by the detection of substrate phosphorylation using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) signal.[19][20]

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Kinase (BCR-ABL) - Biotinylated Substrate - Test Inhibitors (Serial Dilution) - ATP Mix Dispense Kinase, Substrate, and Inhibitor into Assay Plate Reagents->Mix Incubate1 Pre-incubate Mix->Incubate1 Start Add ATP to Initiate Reaction Incubate1->Start Incubate2 Incubate at Room Temperature (e.g., 60 minutes) Start->Incubate2 Stop Stop Reaction & Add Detection Reagents: - Eu³⁺ Cryptate Antibody (Donor) - Streptavidin-XL665 (Acceptor) - EDTA Incubate2->Stop Incubate3 Incubate for FRET Binding (e.g., 60 minutes) Stop->Incubate3 Read Read Plate on HTRF- Compatible Reader Incubate3->Read Analysis Calculate TR-FRET Ratio and Plot Dose-Response Curve Read->Analysis IC50 Determine IC50 Value Analysis->IC50

Generalized Workflow for an HTRF Kinase Inhibition Assay.

Detailed Experimental Protocols

Protocol 1: In Vitro BCR-ABL Kinase Inhibition Assay (HTRF)

This protocol outlines a method for determining the IC50 value of a test compound against BCR-ABL kinase activity.

  • Objective: To quantify the direct inhibitory effect of Imatinib, Nilotinib, and Dasatinib on BCR-ABL kinase activity.

  • Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the BCR-ABL kinase.[21][22] The level of phosphorylation is detected by adding a Europium (Eu³⁺) cryptate-labeled anti-phospho antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotin tag on the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, generating a FRET signal.[19][20]

  • Materials:

    • Recombinant BCR-ABL enzyme

    • Biotinylated peptide substrate (e.g., ULight-Abltide)

    • Test inhibitors (Imatinib, Nilotinib, Dasatinib) serially diluted in DMSO

    • ATP solution

    • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

    • HTRF Detection Reagents: Eu³⁺ cryptate anti-phospho antibody and Streptavidin-XL665

    • Stop Solution (containing EDTA)

    • Low-volume 384-well assay plates

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and ATP in Assay Buffer.

    • Compound Dispensing: Dispense the serially diluted test inhibitors into the assay plate. Include controls for no inhibition (DMSO only) and background (no enzyme).

    • Enzymatic Reaction: Add the BCR-ABL enzyme and biotinylated substrate to the wells. Incubate for 15-30 minutes at room temperature.[23]

    • Initiation: Initiate the kinase reaction by adding ATP to all wells.

    • Incubation: Seal the plate and incubate for 60-120 minutes at room temperature to allow for phosphorylation.[24]

    • Detection: Stop the reaction by adding the pre-mixed HTRF detection reagents in Stop Solution.

    • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

    • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell-Based Antiproliferation Assay

This protocol determines the effect of an inhibitor on the viability of a CML cell line that endogenously expresses BCR-ABL.

  • Objective: To determine the IC50 value of an inhibitor on the viability of BCR-ABL-positive cells.[25]

  • Principle: The viability of CML cells (e.g., K562 cell line) is dependent on the activity of the BCR-ABL kinase. Inhibiting the kinase leads to apoptosis and reduced proliferation. Cell viability is measured after a set incubation period with the inhibitor.[26]

  • Materials:

    • CML cell line (e.g., K562)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • Test inhibitors (Imatinib, Nilotinib, Dasatinib)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

  • Procedure:

    • Cell Seeding: Seed K562 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.[27]

    • Drug Treatment: Add serial dilutions of the test inhibitors to the wells. Include untreated control wells (DMSO vehicle).

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[26]

    • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Data Acquisition: If using a luminescent assay, measure luminescence on a plate reader. If using MTT, add solubilization solution and measure absorbance.

    • Analysis: Normalize the signal from treated wells to the untreated control wells to calculate the percentage of viability. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Summary and Conclusion

The development of Nilotinib and Dasatinib marked a significant advancement in CML therapy. Both second-generation inhibitors demonstrate substantially higher in vitro potency against wild-type BCR-ABL compared to Imatinib.[4][5] Their primary advantage lies in their ability to inhibit a wide spectrum of Imatinib-resistant BCR-ABL mutations, leading to improved clinical response rates.[6][12] However, the challenge of the T315I mutation remained, which is resistant to all three inhibitors and necessitated the development of third-generation TKIs.[7] The choice between these inhibitors for first- or second-line therapy depends on a variety of factors, including the patient's specific BCR-ABL mutation status, risk profile, and tolerance to potential off-target effects. This guide provides the foundational data and methodologies for researchers to further explore and compare these and future generations of BCR-ABL inhibitors.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Unlabeled or Unknown Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "Msack" does not correspond to a recognized chemical in standard scientific databases. The following procedure is a general guideline for the safe handling and disposal of any unlabeled, unknown, or newly synthesized chemical substance within a laboratory setting. This guidance is not a substitute for a substance-specific Safety Data Sheet (SDS) or your institution's established safety protocols.

Immediate Safety and Isolation

The paramount principle when dealing with an unknown substance is to treat it as hazardous until proven otherwise.[1] The immediate priority is to ensure the safety of all laboratory personnel and prevent accidental exposure or environmental contamination.

Initial Steps:

  • Do Not Handle Further: If a container's contents are unknown, cease any intended use immediately. Do not attempt to open, move unnecessarily, or consolidate the material.[2]

  • Secure the Area: Isolate the container in a designated, secure location, such as a chemical fume hood or a secondary containment unit in a low-traffic area of the lab.

  • Post a Warning: Clearly label the container and the immediate area with a prominent warning, such as "UNKNOWN CHEMICAL - DO NOT TOUCH" or "HAZARDOUS WASTE - PENDING IDENTIFICATION".[3]

  • Inform Supervisor: Notify the Principal Investigator (PI), laboratory manager, and/or the designated safety officer about the presence of the unknown substance.

Identification Protocol

Federal, state, and local regulations prohibit the transportation and disposal of unidentified chemical waste.[4] Therefore, the primary logistical step is to make every reasonable effort to identify the substance.

Actionable Steps for Identification:

  • Consult Internal Records: Thoroughly check laboratory notebooks, chemical inventory lists, and internal databases. The substance may be a reaction intermediate, a product from a previous experiment, or a sample with a lost label.

  • Interview Personnel: Speak with current and former laboratory members who may have worked in that area or on related projects. They may recognize the container or recall the experiment that generated the substance.[4]

  • Examine the Container: Look for any faded labels, codes, or manufacturer markings on the container and its cap that might provide clues to its identity.

  • Basic Hazard Characterization (If Safe to Do So): If deemed safe by your institution's Environmental Health & Safety (EHS) department, simple tests like checking the pH of a small, carefully taken sample may help to categorize the waste (e.g., corrosive).[4] Caution: Do not perform any tests that could lead to a reaction, such as mixing with other substances.[2]

Engaging Environmental Health & Safety (EHS)

Your institution's EHS department is the primary resource for managing hazardous waste and is equipped to handle unknown substances.

Procedural Steps:

  • Official Notification: Formally contact your EHS department and report the presence of an unknown chemical. Provide them with any information gathered during the identification phase.

  • Follow EHS Guidance: The EHS office will provide specific instructions for the next steps. This may involve EHS personnel coming to inspect the material.

  • Analytical Testing: If the chemical cannot be identified through records, EHS will coordinate analytical testing to characterize the waste for safe disposal. Be aware that the cost of this analysis is typically charged back to the generating department or research group.[3]

Disposal Pathway Once Identified

Once the chemical has been identified, its Safety Data Sheet (SDS) becomes the critical document for determining the final disposal procedure. Section 13 of the SDS provides specific disposal considerations.[5]

General Disposal Protocol:

  • Segregation: Keep the chemical waste segregated from other waste streams. Never mix different chemical wastes unless explicitly permitted by the SDS and institutional protocols.[6]

  • Containerization: Ensure the waste is in a chemically compatible, sealed, and leak-proof container.[7]

  • Labeling: Affix a completed hazardous waste label to the container. This label must include the full chemical name, associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation.[8]

  • Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS or a licensed hazardous waste contractor.[9]

  • Arrange Pickup: Follow your institution's procedure to request a hazardous waste pickup from EHS.

Data Presentation: Key Information from a Safety Data Sheet (SDS) for Disposal

When the unknown substance is identified, consult its SDS. The following table summarizes the critical sections and information needed to ensure safe and compliant disposal.

SDS Section NumberSection TitleRelevance to Disposal and Safety
2 Hazards Identification Provides critical information on physical and health hazards (e.g., flammability, reactivity, toxicity) that dictate handling precautions and waste segregation.[5]
7 Handling and Storage Details requirements for safe storage, including incompatibilities with other chemicals, which is crucial for preventing dangerous reactions in waste containers.[5]
9 Physical and Chemical Properties Lists properties like pH and flash point, which are used to classify the waste as corrosive or ignitable, respectively.[5]
10 Stability and Reactivity Identifies conditions to avoid and incompatible materials, informing safe consolidation and storage of the waste.[5]
13 Disposal Considerations This is the primary section detailing appropriate disposal methods, recycling information, and any specific regulatory requirements for the waste.[5][10]
14 Transport Information Provides classification information (e.g., UN number) required for the proper shipping and transportation of the hazardous waste by licensed contractors.[11]

Experimental Protocols

In the context of disposing of an unknown chemical, the most relevant "experimental protocol" is the analytical procedure required to identify it. This is a specialized process that must be conducted by trained professionals, typically coordinated through the EHS department. The general steps are:

  • Sample Collection: A trained EHS professional or analytical chemist will safely collect a small, representative sample from the unknown container.

  • Initial Screening: Simple, low-risk tests may be performed first, such as pH testing, to determine broad characteristics (acidic, basic, neutral).

  • Advanced Analysis: Depending on the physical state (solid/liquid) and any available information, a variety of analytical techniques may be employed, such as:

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and potentially match the substance to a spectral library.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile organic compounds, to separate components and determine their molecular weight and fragmentation patterns.

    • Inductively Coupled Plasma (ICP): To test for the presence and concentration of heavy metals.

  • Data Interpretation: The analytical data is interpreted by a chemist to identify the compound(s) and their hazards, allowing for proper classification and disposal.

Mandatory Visualization

The logical workflow for safely managing and disposing of an unidentified chemical substance is outlined in the diagram below.

cluster_0 Initial Discovery & Safety cluster_1 Identification & Assessment cluster_2 Final Disposal Pathway A Unidentified Chemical Container Discovered B Isolate Container & Secure Area A->B C Post Warning Sign: 'UNKNOWN CHEMICAL' B->C D Inform Lab Supervisor / PI C->D E Attempt Identification: - Lab Notebooks - Inventory - Personnel Interviews D->E F Is Chemical Identity Known? E->F G Contact Environmental Health & Safety (EHS) F->G  No H Obtain Safety Data Sheet (SDS) F->H  Yes I EHS Coordinates Analytical Testing G->I J Consult SDS Section 13: Disposal Considerations H->J I->H K Segregate and Package Waste in Compatible Container J->K L Affix Hazardous Waste Label with Full Chemical Name K->L M Store in Satellite Accumulation Area (SAA) L->M N Arrange Waste Pickup with EHS M->N

Caption: Workflow for the safe management and disposal of an unknown chemical.

References

Navigating "Msack": A Guide to Safe Handling of Hazardous Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Msack": The term "this compound" does not correspond to a recognized chemical agent. This guide proceeds under the assumption that "this compound" may be a typographical error for common, hazardous laboratory chemicals such as Mechlorethamine, Methane Sulfonic Acid, or Formaldehyde. The following information provides critical safety protocols for these substances, which are frequently used in research and drug development.

This document provides essential safety and logistical information for handling hazardous chemicals, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans. It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory practices.

I. Personal Protective Equipment (PPE) Protocols

The selection of appropriate PPE is the first line of defense against chemical exposure. The required level of protection varies based on the specific chemical's properties and the nature of the task.

Table 1: Summary of Personal Protective Equipment (PPE) Recommendations

Chemical Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Mechlorethamine Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[1][2] Change gloves every 30 minutes or when contaminated.[1]Chemical safety goggles and a face shield are required when there is a splash risk.[3][4]Disposable, solid-front, back-closure gowns resistant to chemotherapy drug permeation.[1][5]A NIOSH-approved respirator is necessary for handling outside of a containment device or during spill cleanup.[5][6]
Methane Sulfonic Acid Chemical-resistant gloves (e.g., butyl rubber, neoprene). Always inspect gloves before use.[7]Chemical safety goggles and a face shield.[7][8]A complete chemical-protective suit should be worn.[7]A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended if engineering controls are insufficient.[7]
Formaldehyde Medium or heavyweight nitrile, neoprene, or PVC gloves for concentrated solutions. Disposable nitrile gloves for dilute solutions (<10%).[9][10]Chemical safety goggles or a face shield.[9][10]A laboratory coat is required. A chemical-resistant apron with sleeves should be worn if splashing is possible.[9][11]Use in a chemical fume hood. A respirator is required if air concentrations exceed exposure limits.[9][11]

II. Operational and Disposal Plans

A comprehensive plan for the handling and disposal of hazardous chemicals is crucial for laboratory safety and environmental protection.

A. Experimental Workflow for Safe Handling

The following diagram outlines a generalized workflow for handling hazardous chemicals in a laboratory setting. Adherence to this workflow minimizes the risk of exposure and contamination.

G Experimental Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Engineering Controls (e.g., Fume Hood) B->C D Perform Experiment in Designated Area C->D E Minimize Aerosol Generation D->E F Decontaminate Work Surfaces E->F G Segregate and Dispose of Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: A generalized workflow for the safe handling of hazardous chemicals.

B. Disposal Plan

Proper disposal of hazardous waste is mandated by regulations to protect human health and the environment.

Table 2: Chemical Waste Disposal Plan

Waste Type Mechlorethamine Methane Sulfonic Acid Formaldehyde
Excess Chemical Must be neutralized with an equal volume of sodium thiosulfate/sodium bicarbonate solution before disposal as hazardous waste.[4]Dispose of as hazardous waste through a licensed disposal company. Do not discharge into the environment.[7]Collect in a designated, labeled hazardous waste container for disposal by a licensed company.
Contaminated PPE All contaminated disposable items should be placed in a designated chemotherapy waste container for incineration.[6][12]Dispose of contaminated gloves and clothing as hazardous waste in accordance with applicable laws.[7]Heavily contaminated gloves must be disposed of as chemical waste. Rinsed, disposable gloves may be discarded in regular trash.[9]
Contaminated Labware Vials should be treated with a thiosulfate/bicarbonate solution before disposal.[4] Other contaminated items should be disposed of as chemotherapy waste.Dispose of as hazardous waste in suitable, closed containers.[7]Dispose of as hazardous chemical waste.

III. Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a chemical spill or exposure.

A. Spill Response Protocol

G Chemical Spill Response Protocol A Evacuate and Secure the Area B Notify Supervisor and EHS A->B C Consult SDS for Spill Cleanup Procedures B->C D Don Appropriate PPE for Cleanup C->D E Contain and Absorb the Spill D->E F Decontaminate the Area E->F G Dispose of Cleanup Materials as Hazardous Waste F->G

Caption: A step-by-step protocol for responding to a chemical spill.

B. Exposure Response Plan

Table 3: First Aid for Chemical Exposure

Exposure Route Mechlorethamine Methane Sulfonic Acid Formaldehyde
Skin Contact Immediately irrigate with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] A 2% sodium thiosulfate solution may then be applied.[3] Seek immediate medical attention.[3]Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.[8]Immediately flush with plenty of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention.[9]
Eye Contact Immediately irrigate for at least 15 minutes with water, normal saline, or a balanced salt ophthalmic solution.[3][4] Seek prompt ophthalmologic consultation.[3][4]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]Immediately flush with plenty of water for at least 15 minutes.[9] Seek medical attention.[9]
Inhalation Move the person to fresh air.[13] Seek immediate medical attention.Move the person to fresh air.[7] If breathing is difficult, give oxygen. Seek immediate medical attention.[8]Move the person to fresh air immediately.[14] Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[13]Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[8] Seek immediate medical attention.[8]Give a conscious person milk or water to dilute.[14] Seek immediate medical attention.[14]

By adhering to these safety protocols, researchers and laboratory personnel can significantly mitigate the risks associated with handling hazardous chemicals, ensuring a safer working environment for everyone. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.

References

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